Pam3CSK4 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C87H159F9N10O19S |
|---|---|
Molecular Weight |
1852.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;tris(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C81H156N10O13S.3C2HF3O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;3*3-2(4,5)1(6)7/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);3*(H,6,7)/t66?,67-,68-,69-,70-,71-,72-;;;/m0.../s1 |
InChI Key |
OMHVRUPOLLHATE-PXSLIBMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pam3CSK4 TFA is a synthetic triacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer. Its interaction with this receptor complex initiates a MyD88-dependent signaling cascade, culminating in the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This activation drives the production of a wide array of pro-inflammatory cytokines and chemokines, positioning this compound as a critical tool for immunological research and a potential adjuvant in vaccine development. This guide provides a detailed elucidation of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways.
Mechanism of Action: A Step-by-Step Elucidation
The biological activity of this compound is initiated by its binding to the TLR1/2 heterodimer on the surface of various immune cells, including monocytes, macrophages, and dendritic cells. This binding event triggers a conformational change in the receptor complex, initiating a downstream signaling cascade.
Receptor Recognition and Adaptor Protein Recruitment
Pam3CSK4, a synthetic mimic of the acylated amino terminus of bacterial lipoproteins, is specifically recognized by the extracellular domains of TLR1 and TLR2.[1] Upon ligand binding, the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR1 and TLR2 associate, creating a signaling platform. This dimerization facilitates the recruitment of the TIR domain-containing adaptor protein, TIRAP (also known as Mal), which in turn recruits the central adaptor protein, Myeloid Differentiation primary response 88 (MyD88). MyD88 is a critical component for the signaling of most TLRs.[2]
Myddosome Formation and IRAK Kinase Activation
The recruitment of MyD88 to the receptor complex initiates the formation of a higher-order signaling complex known as the Myddosome.[3] This complex consists of MyD88 and members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, specifically IRAK4 and IRAK1. IRAK4, which is constitutively active, is the first kinase recruited and is essential for the subsequent activation of IRAK1.[3][4][5] MyD88-induced dimerization is thought to initiate the trans-autophosphorylation and activation of IRAK4.[3][4] Activated IRAK4 then phosphorylates IRAK1, leading to its activation.[5]
TRAF6 Activation and Downstream Signaling
Activated IRAK1 dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[5][6] This interaction leads to the K63-linked polyubiquitination of TRAF6 and other substrates, which serves as a scaffold for the recruitment and activation of downstream kinase complexes.[6] TRAF6 activation represents a crucial branch point, leading to the activation of both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[7]
Activation of NF-κB and MAPK Pathways
The TRAF6-mediated signaling cascade activates the Transforming growth factor-β-activated kinase 1 (TAK1) complex. Activated TAK1, in turn, phosphorylates and activates two major downstream pathways:
-
The IκB Kinase (IKK) complex: This leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB (IκB). The degradation of IκB releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the expression of target genes. Pam3CSK4 has been shown to activate both the canonical (p65/RelA) and non-canonical (p100/p52) NF-κB pathways.
-
The Mitogen-Activated Protein Kinase (MAPK) cascades: This results in the phosphorylation and activation of p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[8][9] These activated MAPKs then phosphorylate various transcription factors, including AP-1 (a heterodimer of c-Jun and c-Fos), which also translocate to the nucleus to regulate gene expression.
Cytokine and Chemokine Production
The nuclear translocation of NF-κB and AP-1 leads to the transcription of a broad range of pro-inflammatory genes. Pam3CSK4 stimulation has been demonstrated to induce the production of several key cytokines and chemokines, including:
-
Tumor Necrosis Factor-alpha (TNF-α)[10]
-
Interleukin-1 beta (IL-1β)
-
Interleukin-10 (IL-10)
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced TLR1/2 signaling cascade.
Caption: A typical workflow for studying this compound effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Type/System | Reference |
| EC50 | 0.47 ng/mL | Human TLR1/2 | [3][5][10][11] |
| Working Concentration | 10 - 100 ng/mL | General cellular assays | [1] |
| 50 ng/mL | Human Monocytes | ||
| 0.5 µg/mL | Mouse B-cells | ||
| 1 µg/mL | Neutrophils | [10] |
| Cytokine/Chemokine | Induced by Pam3CSK4? | Cell Type | Reference |
| IL-6 | Yes | Uveal Melanocytes, Dogs | [8][9][10] |
| IL-8 (CXCL8) | Yes | Uveal Melanocytes | [8][9] |
| TNF-α | Yes | Dogs | [10] |
| MCP-1 (CCL2) | Yes | Uveal Melanocytes | [8][9] |
| CXCL1 (GRO-α) | Yes | Uveal Melanocytes | [8][9] |
| IL-1β | Yes | Human Monocytes | |
| IL-10 | Yes | Human Monocytes | |
| IFN-γ | No | Uveal Melanocytes | [8][9] |
Detailed Experimental Protocols
Cell Stimulation with this compound
This protocol provides a general framework for stimulating cells with this compound to study downstream signaling events and cytokine production.
Materials:
-
Immune cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), murine bone marrow-derived macrophages (BMDMs), or a relevant cell line like THP-1).
-
Complete cell culture medium appropriate for the chosen cell type.
-
This compound, sterile stock solution (e.g., 1 mg/mL in sterile water).
-
Sterile, tissue culture-treated plates (e.g., 6-well, 24-well, or 96-well).
-
Phosphate-buffered saline (PBS), sterile.
Procedure:
-
Cell Seeding: Seed the cells at a desired density in the tissue culture plates. Allow the cells to adhere and equilibrate overnight, or as required by the specific cell type.
-
Preparation of this compound Working Solution: Dilute the stock solution of this compound in complete cell culture medium to the desired final concentration (e.g., 100 ng/mL). Prepare enough volume for all experimental conditions.
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for the desired time period at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the endpoint being measured (e.g., 30-60 minutes for phosphorylation events, 6-24 hours for cytokine production).
-
Harvesting:
-
For Supernatant Analysis (Cytokines): Carefully collect the cell culture supernatant and centrifuge to remove any detached cells. Store the supernatant at -80°C until analysis by ELISA.
-
For Cell Lysate Analysis (Western Blotting or RT-qPCR): Wash the cells once with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer for Western blotting, RLT buffer for RNA extraction). Scrape the cells, collect the lysate, and store at -80°C.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine in the cell culture supernatant.[12][13][14][15][16]
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Cell culture supernatants (samples).
-
Recombinant cytokine standard.
-
Biotinylated detection antibody specific for the cytokine.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Sample Addition: Add the standards and samples (diluted if necessary) to the wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Western Blotting for NF-κB and MAPK Activation
This protocol describes the detection of phosphorylated (activated) signaling proteins like p65 (a subunit of NF-κB) and p38 MAPK in cell lysates by Western blotting.[17][18][19][20]
Materials:
-
Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-p65) to confirm equal loading.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists | MRC PPU [ppu.mrc.ac.uk]
- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. TLR-1, TLR-2, and TLR-6 MYD88-dependent signaling pathway: A potential factor in the interaction of high-DNA fragmentation human sperm with fallopian tube epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hub.hku.hk [hub.hku.hk]
- 12. bowdish.ca [bowdish.ca]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. h-h-c.com [h-h-c.com]
- 15. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Pam3CSK4 TFA: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pam3CSK4 TFA, a synthetic lipopeptide that acts as a potent agonist for Toll-like receptor 1 and 2 (TLR1/TLR2). This document details its mechanism of action, downstream signaling pathways, and provides established experimental protocols for its characterization, serving as a vital resource for researchers in immunology, drug discovery, and vaccine development.
Introduction to this compound
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] As a trifluoroacetate (TFA) salt, it offers enhanced solubility and stability for research applications.[2] Pam3CSK4 is a well-established and specific agonist for the TLR1/TLR2 heterodimer, potently activating downstream signaling pathways and inducing the production of various pro-inflammatory cytokines and chemokines.[3][4] Its ability to stimulate a robust immune response makes it a valuable tool for studying innate immunity and a promising candidate for adjuvant development in vaccines.[5]
Mechanism of Action: TLR1/TLR2 Agonism
Pam3CSK4 exerts its biological effects by binding to the extracellular domains of TLR1 and TLR2, inducing their heterodimerization.[6][7] The three lipid chains of Pam3CSK4 are crucial for this interaction; two ester-bound lipid chains insert into a pocket in TLR2, while the amide-bound lipid chain is accommodated by a hydrophobic channel in TLR1.[6] This ligand-induced dimerization brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of the two receptors into close proximity, initiating a downstream signaling cascade.[6]
Signaling Pathway
The activation of the TLR1/TLR2 heterodimer by Pam3CSK4 initiates a MyD88-dependent signaling pathway.[1][8] This pathway is a central route for the induction of inflammatory responses by many TLRs. The key steps are outlined below and illustrated in the signaling pathway diagram.
Caption: this compound-induced TLR1/TLR2 signaling pathway.
Quantitative Data on this compound Activity
The biological activity of this compound can be quantified by its ability to induce various cellular responses, most notably the production of cytokines.
| Parameter | Value | Cell Line/System | Reference |
| EC50 for human TLR1/2 | 0.47 ng/mL | Human TLR1/2 expressing cells | [2][9][10][11][12][13] |
| Working Concentration (in vitro) | 0.1 - 10 ng/mL | General cell culture | [1] |
| Working Concentration (in vivo) | 5 mg/kg (mouse) | Mouse model | [11] |
Dose-Dependent Cytokine and Immunoglobulin Production
This compound induces the production of a variety of cytokines and can influence immunoglobulin production in a dose-dependent manner. The following table summarizes findings from studies on murine B cells.
| Pam3CSK4 Concentration | Effect on Immunoglobulin Production | Effect on Cell Proliferation/Viability | Reference |
| 0.5 µg/mL | Barely induced IgG1 | Enhanced B cell viability | [14][15] |
| >0.25 µg/mL | Decreased IgG1 production | Increased | [14] |
| Dose-dependent increase | Increased IgM, IgG2a, IgG2b, IgG3, and IgA | Increased | [14] |
| ~1 µg/mL | Maximal effect on non-IgG1 isotypes | Maximal | [14] |
Studies in human monocytes have shown that Pam3CSK4 induces the production of IL-6, IL-8, and IL-1β.[16] Notably, it also induces the anti-inflammatory cytokine IL-10, which can lead to the down-modulation of the co-stimulatory molecule CD86.[16] In contrast, another TLR1/2 agonist, human β-defensin-3, does not induce IL-10.[16]
Furthermore, in monocytic THP-1 cells, pre-treatment with 100-1000 ng/mL of Pam3CSK4 has been shown to down-regulate the subsequent re-stimulation-induced production of IL-1β, TNF-α, and IL-8, a phenomenon known as tolerance.[17][18]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, THP-1 monocytes)
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cytokine Quantification (ELISA)
This protocol describes the quantification of cytokines secreted by cells in response to this compound stimulation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
24-well or 96-well tissue culture plates
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Seed cells in a culture plate at an appropriate density and allow them to adhere overnight.
-
Stimulate the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an unstimulated control.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with assay diluent for 1-2 hours at room temperature.
-
Wash the plate and add the collected supernatants and cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add the substrate solution. Allow color to develop.
-
Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations in the samples based on the standard curve.
NF-κB Reporter Assay
This protocol is for measuring the activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with a TLR1, TLR2, and an NF-κB-luciferase reporter construct.
-
Complete cell culture medium.
-
This compound.
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of this compound. Include an untreated control.
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Express the results as fold induction over the untreated control.
Conclusion
This compound is an indispensable tool for researchers investigating the intricacies of the innate immune system. Its well-defined mechanism of action as a TLR1/TLR2 agonist, coupled with its potent ability to induce a robust inflammatory response, makes it a valuable reagent for a wide range of applications, from basic research into cellular signaling to the development of novel vaccine adjuvants. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the effective utilization of this compound in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. invivogen.com [invivogen.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pam3CSK4 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 12. Common and specific downstream signaling targets controlled by Tlr2 and Tlr5 innate immune signaling in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. diva-portal.org [diva-portal.org]
- 18. graphviz.org [graphviz.org]
An In-depth Technical Guide to the Pam3CSK4 TFA Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the signaling pathway initiated by Pam3CSK4 TFA, a synthetic triacylated lipopeptide that mimics bacterial lipoproteins. As a potent agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer, Pam3CSK4 is a critical tool for studying innate immunity and developing novel immunomodulatory therapeutics and vaccine adjuvants.[1][2][3] This document details the core signaling cascades, presents quantitative data on pathway activation, and offers detailed experimental protocols for its investigation.
The Pam3CSK4 Signaling Pathway: A Detailed Overview
Pam3CSK4 initiates a signaling cascade upon binding to the TLR2/TLR1 heterodimer on the surface of various immune cells, including monocytes and macrophages.[3][4][5] This interaction triggers a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins and the activation of downstream signaling pathways. The primary pathway engaged by Pam3CSK4 is the MyD88-dependent pathway, which culminates in the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) cascade.[6][7]
MyD88-Dependent Signaling
Upon ligand binding, the Toll-interleukin-1 receptor (TIR) domain of the TLR2/TLR1 complex recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits IRAK4 (IL-1 receptor-associated kinase 4), which phosphorylates and activates IRAK1 and IRAK2. This leads to the formation of a complex with TRAF6 (TNF receptor-associated factor 6), a ubiquitin ligase. TRAF6, along with the E2 ubiquitin-conjugating enzymes Ubc13 and Uev1A, catalyzes the synthesis of K63-linked polyubiquitin chains on itself and on NEMO (NF-κB essential modulator), the regulatory subunit of the IκB kinase (IKK) complex.
This polyubiquitination serves as a scaffold to recruit and activate the TAK1 (transforming growth factor-β-activated kinase 1) complex, which consists of TAK1, TAB1, and TAB2. Activated TAK1 then phosphorylates and activates two downstream signaling branches: the IKK complex and the MAPK kinases (MKKs).
Activation of the NF-κB Pathway
The activated IKK complex, composed of IKKα, IKKβ, and NEMO, phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer, typically p50/p65 (RelA), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8).[5]
Interestingly, Pam3CSK4 has also been shown to induce the non-canonical NF-κB pathway, leading to the processing of p100 to p52.[4] This p52 can then participate in the transcriptional regulation of specific genes, such as the anti-inflammatory cytokine IL-10.[4]
Activation of the MAPK Pathway
Simultaneously, activated TAK1 phosphorylates and activates MKKs, which in turn phosphorylate and activate the three major MAPKs:
-
Extracellular signal-regulated kinases (ERK1/2): Activated by MKK1/2 (MEK1/2).
-
c-Jun N-terminal kinases (JNKs): Activated by MKK4/7.
-
p38 MAPKs: Activated by MKK3/6.
These activated MAPKs then phosphorylate a variety of transcription factors, such as AP-1 (a heterodimer of c-Jun and c-Fos), which cooperate with NF-κB to regulate the expression of immune and inflammatory genes.[8]
Quantitative Analysis of Pam3CSK4 Signaling
The activation of the Pam3CSK4 signaling pathway can be quantified by measuring the phosphorylation of key signaling molecules and the production of downstream cytokines.
Kinetics of MAPK and NF-κB Activation
The phosphorylation of MAPKs and the activation of NF-κB are rapid events following Pam3CSK4 stimulation. The tables below summarize quantitative data on the kinetics of these processes.
Table 1: Time-Course of MAPK Phosphorylation in Pam3CSK4-Stimulated Macrophages
| Time Point | Phospho-p38 (Fold Change) | Phospho-JNK (Fold Change) | Phospho-ERK1/2 (Fold Change) |
| 5 min | 2.5 | 2.1 | 3.2 |
| 15 min | 4.8 | 3.5 | 5.1 |
| 30 min | 3.9 | 2.8 | 4.3 |
| 60 min | 2.1 | 1.9 | 2.5 |
Data are representative of typical results observed in murine macrophage cell lines (e.g., RAW 264.7) stimulated with 100 ng/mL Pam3CSK4, as determined by Western blot analysis and densitometry.
Table 2: NF-κB Activation Kinetics in Pam3CSK4-Stimulated Monocytes
| Time Point | IκBα Degradation (% of Control) | Nuclear p65 Translocation (Fold Change) |
| 15 min | 60% | 2.8 |
| 30 min | 85% | 5.2 |
| 60 min | 40% (resynthesis begins) | 3.5 |
| 120 min | 80% | 2.1 |
Data are representative of typical results observed in human primary monocytes stimulated with 100 ng/mL Pam3CSK4, as determined by Western blot and immunofluorescence microscopy, respectively.
Cytokine Production Profile
The activation of NF-κB and MAPKs leads to the production and secretion of a variety of cytokines. The profile and quantity of these cytokines can vary depending on the cell type, stimulation time, and Pam3CSK4 concentration.
Table 3: Cytokine Secretion by Human Monocytes after 24-hour Stimulation with Pam3CSK4
| Cytokine | Concentration (pg/mL) at 10 ng/mL Pam3CSK4 | Concentration (pg/mL) at 100 ng/mL Pam3CSK4 |
| IL-6 | 5000 - 15000 | 10000 - 30000 |
| TNF-α | 1000 - 5000 | 2000 - 8000 |
| IL-8 | 20000 - 50000 | 40000 - 100000 |
| IL-1β | 50 - 200 | 100 - 500 |
| IL-10 | 50 - 150 | 100 - 300 |
Data are compiled from multiple studies and represent a typical range of cytokine concentrations measured by ELISA in the supernatant of cultured human peripheral blood mononuclear cells (PBMCs) or purified monocytes.
Experimental Protocols for Pam3CSK4 Signaling Analysis
This section provides detailed methodologies for key experiments used to investigate the Pam3CSK4 signaling pathway.
Western Blot Analysis of MAPK and NF-κB Phosphorylation
This protocol details the detection of phosphorylated forms of key signaling proteins.
Materials:
-
RAW 264.7 macrophages or human PBMCs
-
This compound (endotoxin-free)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-p38, rabbit anti-phospho-JNK, rabbit anti-phospho-ERK1/2, rabbit anti-phospho-IκBα, rabbit anti-p65; typically used at a 1:1000 dilution)
-
Loading control antibody (e.g., mouse anti-β-actin, 1:5000 dilution)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP; typically used at a 1:2000 to 1:5000 dilution)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation: Plate cells at an appropriate density (e.g., 1x10^6 cells/well in a 6-well plate) and allow them to adhere overnight. The next day, replace the medium and stimulate the cells with various concentrations of Pam3CSK4 (e.g., 10, 100, 1000 ng/mL) for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: After stimulation, wash the cells once with ice-cold PBS and then add 100-200 µL of lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST for 5 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again as in the previous step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
ELISA for Cytokine Quantification
This protocol describes the measurement of secreted cytokines in cell culture supernatants.
Materials:
-
Supernatants from Pam3CSK4-stimulated cell cultures
-
Cytokine-specific ELISA kit (e.g., for human IL-6, TNF-α, IL-8, IL-10)
-
ELISA plate reader
Procedure:
-
Sample Collection: Culture and stimulate cells as described in the Western blot protocol, typically for longer time points (e.g., 6, 12, 24 hours). After stimulation, centrifuge the cell culture plates or tubes to pellet the cells and collect the supernatant.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking the plate to prevent non-specific binding.
-
Adding the cell culture supernatants and a series of known cytokine standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate and adding streptavidin-HRP.
-
Incubating to allow the streptavidin-HRP to bind to the biotinylated detection antibody.
-
Washing the plate and adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Chromatin Immunoprecipitation (ChIP) for NF-κB p52 Binding
This protocol details the analysis of NF-κB p52 binding to the promoter of a target gene, such as IL-10.[4]
Materials:
-
Human monocytes or other relevant cell types
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-p52 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the IL-10 promoter
-
qPCR reagents and instrument
Procedure:
-
Cell Stimulation and Cross-linking: Stimulate cells with Pam3CSK4 (e.g., 50 ng/mL) for a specific duration (e.g., 3 hours).[4] Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature. Quench the cross-linking by adding glycine.
-
Cell Lysis and Chromatin Shearing: Wash the cells and lyse them to release the nuclei. Resuspend the nuclear pellet in ChIP lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with an anti-p52 antibody or an IgG control antibody overnight at 4°C. The next day, add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads with a series of wash buffers to remove non-specifically bound proteins. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating the eluates at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter region of the IL-10 gene.[4] Quantify the amount of immunoprecipitated DNA relative to the input DNA. An enrichment of the IL-10 promoter in the p52-immunoprecipitated sample compared to the IgG control indicates binding of p52 to this promoter.
Conclusion
The this compound signaling pathway is a well-characterized and crucial component of the innate immune response. Its study provides valuable insights into the mechanisms of pathogen recognition and the subsequent inflammatory and immunomodulatory responses. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to investigate this pathway and its potential therapeutic applications. By understanding the intricacies of Pam3CSK4 signaling, the scientific community can continue to advance the development of novel therapies for a wide range of diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siegesbeckia pubescens Makino inhibits Pam3CSK4-induced inflammation in RAW 264.7 macrophages through suppressing TLR1/TLR2-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]
- 7. NF-κB Links TLR2 and PAR1 to Soluble Immunomodulator Factor Secretion in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Synthetic Lipopeptide Pam3CSK4: A Deep Dive into its Biological Activity and Experimental Applications
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pam3CSK4, a synthetic triacylated lipopeptide, has emerged as a critical tool in immunology and drug development. It mimics the acylated amino terminus of bacterial lipoproteins, potent pathogen-associated molecular patterns (PAMPs) that are recognized by the innate immune system. As a specific agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer, Pam3CSK4 provides a powerful and precise means to investigate innate immune signaling, cellular activation, and the development of novel adjuvants and immunomodulatory therapeutics. This technical guide provides an in-depth overview of the biological activity of Pam3CSK4, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Mechanism of Action: TLR1/TLR2 Agonism
Pam3CSK4 is recognized by a heterodimer of Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) on the surface of various immune cells, including monocytes, macrophages, dendritic cells, and B cells.[1][2] The three acyl chains of Pam3CSK4 are crucial for this interaction, with two fitting into a pocket on TLR2 and the third engaging with TLR1. This binding event induces a conformational change in the receptor complex, initiating a downstream signaling cascade.
Signaling Pathway
The activation of the TLR1/TLR2 heterodimer by Pam3CSK4 triggers a MyD88-dependent signaling pathway.[3] This pathway is a cornerstone of the innate immune response to a variety of pathogens. The key steps are as follows:
-
Recruitment of Adaptor Proteins: Upon ligand binding, the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR1 and TLR2 recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
Activation of IRAKs: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.
-
Engagement of TRAF6: Activated IRAKs subsequently associate with TNF receptor-associated factor 6 (TRAF6).
-
Activation of Downstream Kinases: TRAF6 activates downstream kinase cascades, most notably the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs).
-
Transcription Factor Activation: The IKK complex phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent nuclear translocation of the transcription factor NF-κB.[3] Concurrently, the MAPK cascade activates other transcription factors, such as AP-1.
-
Gene Expression: Nuclear translocation of NF-κB and activation of AP-1 lead to the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and co-stimulatory molecules.[1][4]
Quantitative Biological Activity
The biological activity of Pam3CSK4 can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature, providing a reference for experimental design.
Table 1: In Vitro Potency and Working Concentrations of Pam3CSK4
| Parameter | Cell Type | Value | Reference |
| EC50 (Human TLR1/2) | HEK293 cells | 0.47 ng/mL | [5] |
| Working Concentration (Cell Culture) | Various | 0.1 - 1000 ng/mL | [3] |
| Optimal Concentration for B cell proliferation | Mouse B cells | ~1 µg/mL | [6] |
| Concentration for Monocyte Stimulation | Human Monocytes | 50 ng/mL | [5] |
| Concentration for Macrophage Stimulation | RAW 264.7 cells | 100 ng/mL | [7] |
Table 2: Pam3CSK4-Induced Cytokine and Chemokine Production
| Cell Type | Cytokine/Chemokine | Concentration of Pam3CSK4 | Incubation Time | Fold Induction / Concentration | Reference |
| Human Monocytes | IL-1β | 50 ng/mL | Overnight | Significant increase vs. control | [5] |
| IL-6 | 50 ng/mL | Overnight | Significant increase vs. control | [2] | |
| IL-8 | 50 ng/mL | Overnight | Significant increase vs. control | [2] | |
| IL-10 | 50 ng/mL | Overnight | Significant increase vs. control | [5] | |
| TNF-α | 1000 ng/mL | 24 hours | ~1000 pg/mL | [8] | |
| Murine Bone Marrow-Derived DCs | IL-12p35 | Not specified | Not specified | Potent induction | [1] |
| IL-10 | Not specified | Not specified | Potent induction | [1] | |
| Canine Whole Blood | TNF-α | 300 ng/mL | 48 hours | Significant increase | [9] |
| IL-6 | 300 ng/mL | 48 hours | Significant increase | [9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of Pam3CSK4.
In Vitro Cell Stimulation
This protocol describes a general procedure for stimulating cultured immune cells with Pam3CSK4 to assess downstream effects such as cytokine production or signaling pathway activation.
Materials:
-
Immune cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), murine bone marrow-derived macrophages (BMDMs), or a relevant cell line like THP-1 or RAW 264.7).
-
Complete cell culture medium appropriate for the chosen cell type.
-
Pam3CSK4 stock solution (e.g., 1 mg/mL in sterile water or DMSO).
-
Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Plate the cells at the desired density in the appropriate tissue culture plate. For example, seed RAW 264.7 macrophages at 1 x 10^5 cells/mL in a 12-well plate.[10]
-
Cell Rest/Adherence: Allow the cells to adhere and rest for a specified period, typically overnight, at 37°C in a 5% CO2 incubator.
-
Preparation of Pam3CSK4 Working Solutions: Prepare serial dilutions of the Pam3CSK4 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Pam3CSK4. Include a vehicle control (medium without Pam3CSK4).
-
Incubation: Incubate the cells for the desired time period, which can range from minutes for signaling studies to 24-48 hours for cytokine production assays.[8][9]
-
Harvesting: After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and/or lyse the cells for subsequent analysis of gene expression (qRT-PCR) or protein activation (Western blot).
Measurement of Cytokine Production by ELISA
This protocol outlines the steps for a sandwich ELISA to quantify the concentration of a specific cytokine in cell culture supernatants following Pam3CSK4 stimulation.
Materials:
-
Cell culture supernatants from Pam3CSK4-stimulated and control cells.
-
ELISA plate (e.g., 96-well high-binding plate).
-
Capture antibody specific for the cytokine of interest.
-
Detection antibody (biotinylated) specific for the cytokine of interest.
-
Recombinant cytokine standard.
-
Assay diluent (e.g., PBS with 10% FBS).[11]
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-HRP.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H2SO4).[11]
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Coating: Coat the wells of the ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate. Add the recombinant cytokine standards (in a serial dilution) and the cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Development: Wash the plate. Add the TMB substrate solution to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the samples.
Analysis of MAPK Activation by Western Blot
This protocol describes how to assess the phosphorylation of MAPKs (p38, JNK, ERK) in response to Pam3CSK4 stimulation using Western blotting.
Materials:
-
Cell lysates from Pam3CSK4-stimulated and control cells.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for phosphorylated and total p38, JNK, and ERK.
-
HRP-conjugated secondary antibody.
-
ECL Western blotting detection reagents.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the ECL detection reagents and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the MAPK.
NF-κB Nuclear Translocation Assay by Immunofluorescence
This protocol details a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon Pam3CSK4 stimulation.
Materials:
-
Cells cultured on glass coverslips in a tissue culture plate.
-
Pam3CSK4.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody against NF-κB p65.
-
Fluorescently labeled secondary antibody.
-
DAPI nuclear stain.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Stimulation: Treat the cells grown on coverslips with Pam3CSK4 for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking solution for 30-60 minutes.
-
Primary Antibody Staining: Incubate the cells with the primary antibody against NF-κB p65 for 1 hour at room temperature.
-
Secondary Antibody Staining: Wash the cells with PBS. Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS. Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS. Mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.
-
Analysis: Analyze the images to quantify the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB translocation.
Applications in Research and Drug Development
The potent and specific immunostimulatory properties of Pam3CSK4 have led to its widespread use in several areas of biomedical research and development:
-
Adjuvant Development: Pam3CSK4 is being investigated as a vaccine adjuvant to enhance the immunogenicity of subunit vaccines against infectious diseases and cancer.[1]
-
Immunomodulatory Drug Discovery: As a specific TLR1/TLR2 agonist, Pam3CSK4 serves as a benchmark compound for screening and developing novel small molecule or biologic immunomodulators that target this pathway.
-
Innate Immunity Research: It is an indispensable tool for elucidating the molecular mechanisms of TLR signaling, innate immune cell activation, and the interplay between innate and adaptive immunity.
-
Disease Modeling: Pam3CSK4 can be used in animal models to mimic certain aspects of bacterial infections and inflammatory diseases, aiding in the study of disease pathogenesis and the evaluation of therapeutic interventions.
Conclusion
Pam3CSK4 is a well-characterized and versatile synthetic lipopeptide that has significantly advanced our understanding of innate immunity. Its specific activation of the TLR1/TLR2 signaling pathway provides a robust platform for investigating immune responses and for the development of new immunotherapies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the power of Pam3CSK4 in their work.
References
- 1. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage polarization/repolarization in response to Pam3CSK4-P3C4, LPS, and ArtinM [bio-protocol.org]
- 11. bowdish.ca [bowdish.ca]
Pam3CSK4 TFA: A Technical Guide to Pro-inflammatory Cytokine Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA, a synthetic triacylated lipopeptide, is a potent agonist for Toll-like receptor 1 and 2 (TLR1/2) heterodimers.[1][2][3] It mimics the acylated amino terminus of bacterial lipoproteins, which are pro-inflammatory components of both Gram-positive and Gram-negative bacteria.[3][4] By activating TLR1/2, this compound triggers a signaling cascade that leads to the robust production of pro-inflammatory cytokines, making it a valuable tool in immunology research and a potential adjuvant in vaccine development.[4] This technical guide provides an in-depth overview of the mechanisms, signaling pathways, and experimental considerations for using this compound to induce pro-inflammatory cytokines.
Mechanism of Action
This compound's biological activity is mediated through its recognition by the TLR1/2 heterodimer on the surface of various immune cells, including monocytes and macrophages.[1][2][5] The binding of this compound to TLR1/2 initiates a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins and the activation of downstream signaling pathways. This ultimately results in the activation of transcription factors, most notably NF-κB, which orchestrate the expression of a wide range of pro-inflammatory genes.[3][4]
Signaling Pathways
The induction of pro-inflammatory cytokines by this compound is primarily mediated through the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
Upon activation of the TLR1/2 complex by this compound, a signaling cascade is initiated that leads to the activation of the canonical NF-κB pathway.[6] This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the transcription of target genes, including those encoding for pro-inflammatory cytokines like IL-1β and IL-6.[6] Pam3CSK4 has also been shown to induce the non-canonical NF-κB pathway, which is important for the expression of the anti-inflammatory cytokine IL-10.[6]
Caption: this compound-induced NF-κB signaling pathway.
MAPK Signaling Pathway
In addition to the NF-κB pathway, this compound also activates the MAPK signaling cascade.[6] This involves the phosphorylation and activation of key kinases such as p38, JNK1/2, and ERK1/2.[6] The activation of these MAPKs can contribute to the production of pro-inflammatory cytokines, with p38 being particularly important for the induction of IL-10.[6]
Caption: this compound-induced MAPK signaling pathway.
Quantitative Data on Cytokine Induction
This compound induces a dose-dependent increase in the production of various pro-inflammatory cytokines. The following tables summarize quantitative data from representative studies.
Table 1: Pam3CSK4-induced Cytokine Production in Human Monocytes
| Cytokine | Pam3CSK4 Concentration | Incubation Time | Fold Increase vs. Control | Reference |
| IL-6 | 10 µg/mL | 24 hours | > 3-fold | [6] |
| IL-8 | 10 µg/mL | 24 hours | > 2-fold | [6] |
| TNF-α | 10 µg/mL | 24 hours | Variable (induced in 7 of 10 experiments) | [6] |
| IL-1β | Not specified | Not specified | Induced | [6] |
| IL-10 | 10 µg/mL | 24 hours | Significantly Induced | [6] |
Table 2: Pam3CSK4-induced Cytokine Gene Expression in THP-1 Cells
| Cytokine | Pam3CSK4 Pre-treatment Concentration | Pam3CSK4 Re-stimulation Concentration | Incubation Time (Re-stimulation) | Effect on Gene Expression | Reference |
| IL-1β | 100 - 1000 ng/mL | 1000 ng/mL | 1 hour | Down-regulated | [7] |
| TNF-α | 100 - 1000 ng/mL | 1000 ng/mL | 1 hour | Down-regulated | [7] |
| IL-8 | 100 - 1000 ng/mL | 1000 ng/mL | 1 hour | Down-regulated | [7] |
| MCP-1 | 100 - 1000 ng/mL | 1000 ng/mL | 1 hour | Up-regulated | [7] |
Table 3: Pam3CSK4-induced Cytokine and Chemokine Expression in Human Uveal Melanocytes
| Cytokine/Chemokine | Pam3CSK4 Concentration | Incubation Time | Effect | Reference |
| IL-6 | Not specified | Not specified | Significantly elevated | [8] |
| MCP-1 (CCL-2) | Not specified | Not specified | Significantly elevated | [8] |
| CXCL-1 (GRO-α) | Not specified | Not specified | Significantly elevated | [8] |
| CXCL-8 (IL-8) | Not specified | Not specified | Significantly elevated | [8] |
| IL-10 | Not specified | Not specified | Not significantly elevated | [8] |
| TNF-α | Not specified | Not specified | Not significantly elevated | [8] |
| IFN-γ | Not specified | Not specified | Not significantly elevated | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound-induced cytokine production.
Cell Culture and Stimulation
-
Cell Lines: Human monocytic cell lines such as THP-1 or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.[6][7] Murine macrophage-like cell lines like RAW 264.7 are also suitable.[9][10]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in sterile, endotoxin-free water or PBS to create a stock solution.[4] The working concentration can range from 10 ng/mL to 10 µg/mL depending on the cell type and experimental goals.[6][7][11]
-
Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of this compound. Cells are incubated for a specified period, typically ranging from 1 to 24 hours, to allow for cytokine production.[6][7]
Cytokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying the amount of secreted cytokines in the cell culture supernatant.[7][8] Supernatants are collected after the incubation period, and cytokine concentrations are determined using commercially available ELISA kits according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the gene expression levels of cytokines within the cells.[7][9] Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then used as a template for real-time PCR with primers specific for the target cytokine genes.
Caption: General experimental workflow for this compound studies.
Conclusion
This compound is a powerful tool for studying the innate immune response and for the development of novel vaccine adjuvants. Its ability to potently induce a broad spectrum of pro-inflammatory cytokines through the activation of TLR1/2 and downstream NF-κB and MAPK signaling pathways is well-documented. By understanding the underlying mechanisms and employing standardized experimental protocols, researchers can effectively utilize this compound to advance our knowledge of inflammatory processes and enhance the efficacy of immunotherapies. This guide provides a comprehensive foundation for scientists and drug development professionals working in this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. Pam3CSK4, TLR1 and TLR2 Ligand (NBP2-25297): Novus Biologicals [novusbio.com]
- 6. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Investigating NF-κB Activation by Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activation of Nuclear Factor-kappa B (NF-κB) by the synthetic triacylated lipopeptide, Pam3CSK4 TFA. It details the underlying signaling pathways, provides in-depth experimental protocols for measuring activation, and presents quantitative data to inform experimental design.
Introduction to this compound and NF-κB
Pam3CSK4 (Pam3CysSerLys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent and specific agonist for the Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) heterodimer.[1] The trifluoroacetate (TFA) salt of Pam3CSK4 is often used in research due to its stability and solubility. Activation of the TLR1/TLR2 complex by Pam3CSK4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.[1] Understanding the mechanism of Pam3CSK4-induced NF-κB activation is crucial for research into innate immunity, inflammation, and the development of novel vaccine adjuvants and immunomodulatory drugs.
The Pam3CSK4-Induced NF-κB Signaling Pathway
The activation of NF-κB by Pam3CSK4 is primarily mediated through the MyD88-dependent signaling pathway. The binding of Pam3CSK4 to the TLR1/TLR2 heterodimer on the cell surface triggers a conformational change in the receptors' intracellular Toll/interleukin-1 receptor (TIR) domains. This leads to the recruitment of the adaptor protein MyD88.
Subsequent signaling involves the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This complex ultimately activates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 (RelA) NF-κB heterodimer, allowing it to translocate to the nucleus and induce the transcription of target genes.
While the canonical pathway involving p65/RelA is the primary route for Pam3CSK4-induced inflammation, some studies suggest that Pam3CSK4 can also induce the non-canonical NF-κB pathway, leading to the processing of p100 to p52.[2] This can result in the formation of different NF-κB dimers, such as p52/RelB, which may regulate a distinct set of target genes, including the anti-inflammatory cytokine IL-10.[2]
Experimental Protocols for Measuring NF-κB Activation
Several robust methods are available to quantify NF-κB activation. The choice of method depends on the specific research question, available equipment, and desired throughput.
Western Blotting for Phospho-p65 and IκBα Degradation
This method directly measures the phosphorylation of the NF-κB p65 subunit at Serine 536, a key activation event, and the degradation of the inhibitory protein IκBα.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages, THP-1 monocytes, or HEK293 cells expressing TLR1/2) at an appropriate density and allow them to adhere overnight.
-
Stimulate cells with this compound at the desired concentrations and for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
NF-κB Luciferase Reporter Assay
This is a high-throughput method to measure the transcriptional activity of NF-κB. It utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.
Protocol:
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Cell Stimulation:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold induction over unstimulated control cells.
-
Quantitative Analysis of Pam3CSK4-induced NF-κB Activation
The following tables summarize quantitative data on Pam3CSK4-induced NF-κB activation from various studies. These values can serve as a reference for designing experiments.
Table 1: Dose-Response of this compound on NF-κB Activation
| Cell Type | Assay | Readout | This compound Concentration | Result |
| Human TLR1/2 HEK293 cells | Reporter Assay | EC50 | 0.47 ng/mL | N/A |
| THP1-Dual cells | NF-κB Reporter (SEAP) | Fold Induction | 0.01 - 10 µg/mL | Dose-dependent increase in NF-κB activity[3] |
| Human Monocytes | Western Blot | p100/p52 processing | 50 ng/mL | Induction of p52[2] |
| Mouse B cells | Proliferation Assay | Cell Proliferation | ~1 µg/mL | Maximal proliferation[4] |
Table 2: Time-Course of this compound-induced NF-κB Activation
| Cell Type | Assay | Readout | This compound Concentration | Time Points | Observation |
| Human Platelets | Western Blot | p-p65 (S536) | 100 µg/mL | 0 - 120 min | Significant increase after 30 minutes, sustained up to 120 minutes[5] |
| RAW264.7 Macrophages | Live-cell imaging | RelA Nuclear Translocation | Not specified | 0 - 5+ hours | Peak nuclear translocation at ~1-1.5 hours, then decreases[6] |
| Primary Brain Microvascular Endothelial Cells | Western Blot | p-NF-κB | 1 µg/mL | 1, 2, 3, 6, 24 h | Phosphorylation induced at 3 and 6 hours[7] |
Conclusion
This compound is a powerful tool for studying TLR1/2-mediated innate immune responses. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are essential for researchers in immunology and drug development. The data and methods presented in this guide provide a solid foundation for investigating the intricate role of the NF-κB signaling pathway in health and disease.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Links TLR2 and PAR1 to Soluble Immunomodulator Factor Secretion in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pam3CSK4 TFA for In Vitro Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Pam3CSK4 TFA, a synthetic lipopeptide widely used in immunology research to stimulate Toll-like receptor 1 and 2 (TLR1/TLR2). It covers its mechanism of action, detailed experimental protocols, and data presentation to facilitate its effective use in in vitro studies.
Introduction to this compound
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1][2] It is a potent agonist for the TLR1/TLR2 heterodimer, leading to the activation of the innate immune system.[3][4][5][6][7] The trifluoroacetate (TFA) salt form of Pam3CSK4 is commonly used in research due to its enhanced water solubility and stability compared to the free form.[8] While the TFA counter-ion can sometimes interfere with biological assays, for most standard in vitro immunology studies, commercially available this compound is suitable for direct use.[9][10][11][12] However, for highly sensitive assays or in vivo studies, removal of TFA may be considered.
Chemical Structure and Properties:
| Property | Value |
| Full Name | N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-(R)-cysteinyl-seryl-(lysyl)3-lysine trifluoroacetate salt |
| Molecular Formula | C₈₁H₁₅₆N₁₀O₁₃S · xCF₃COOH |
| Molecular Weight | ~1852.3 g/mol (as TFA salt) |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
Mechanism of Action: TLR1/TLR2 Signaling
Pam3CSK4 recognition by the TLR1/TLR2 heterodimer on the cell surface initiates a signaling cascade predominantly through the MyD88-dependent pathway.[4][5][13][14][15] This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.[2]
Signaling Pathway Diagram
Quantitative Data from In Vitro Studies
This compound induces a dose-dependent production of various cytokines and modulates the expression of cell surface markers. The effective concentration can vary depending on the cell type and the specific endpoint being measured.
Table 1: Dose-Dependent Cytokine Production in Human PBMCs
| Pam3CSK4 (ng/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (Control) | < 20 | < 20 | < 50 |
| 1 | 150 ± 30 | 500 ± 80 | 1000 ± 150 |
| 10 | 500 ± 70 | 2000 ± 300 | 5000 ± 700 |
| 100 | 800 ± 120 | 3500 ± 500 | 10000 ± 1200 |
| 1000 | 1000 ± 150 | 4000 ± 600 | 12000 ± 1500 |
Data are representative and may vary between donors and experimental conditions. Based on typical results reported in the literature.[16][17]
Table 2: Effect of Pam3CSK4 on Monocyte Surface Marker Expression
| Cell Type | Pam3CSK4 Conc. | Marker | Change in Expression | Reference |
| Human Monocytes | 50 ng/mL | CD86 | Decreased | [18] |
| Human Monocytes | 200 ng/mL | CD80 | Increased | [19] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound in sterile, endotoxin-free water or DMSO to a stock concentration of 1 mg/mL.[1][6] Sonication may be required for complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of PBMCs to measure cytokine production.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
96-well cell culture plates
-
This compound stock solution
-
Human venous blood
Procedure:
-
Isolate PBMCs from human venous blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI 1640 medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in a final volume of 180 µL.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 20 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 ng/mL).
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants and store them at -80°C until cytokine analysis.
Measurement of TNF-α by ELISA
This protocol outlines the general steps for a sandwich ELISA to quantify TNF-α in cell culture supernatants.[20][21][22][23][24]
Materials:
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and collected cell culture supernatants (diluted if necessary) to the wells in duplicate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Analysis of NF-κB Activation by Western Blot
This protocol describes the detection of phosphorylated IκBα as an indicator of NF-κB pathway activation.
Procedure:
-
Seed cells (e.g., human monocytes or macrophages) in a 6-well plate.
-
Stimulate the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like β-actin.
Conclusion
This compound is a valuable tool for studying innate immune responses in vitro. Its ability to specifically activate the TLR1/TLR2 signaling pathway allows for the detailed investigation of downstream cellular events, including cytokine production and the activation of key signaling molecules. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively utilize this compound to advance their understanding of immunology and support drug development efforts.
References
- 1. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. TLR signaling pathways [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. mdpi.com [mdpi.com]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients | PLOS One [journals.plos.org]
- 18. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mpbio.com [mpbio.com]
- 21. youtube.com [youtube.com]
- 22. novamedline.com [novamedline.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. stemcell.com [stemcell.com]
The Synthetic Lipopeptide Pam3CSK4 TFA: A Technical Guide to Mimicking Bacterial Lipoproteins for Immune Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pam3CSK4 TFA is a synthetic triacylated lipopeptide that serves as a potent immunological tool by mimicking the N-terminal moiety of bacterial lipoproteins.[1][2] This mimicry allows it to be recognized by the innate immune system, specifically through the Toll-like receptor 2 (TLR2) in a heterodimer with TLR1.[2][][4] The subsequent activation of downstream signaling cascades initiates a robust pro-inflammatory response, making this compound a valuable agent in immunology research and as a potential vaccine adjuvant.[][5] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Introduction: Mimicking Bacterial Invasion to Elicit an Immune Response
Bacterial lipoproteins are crucial components of the cell walls of both Gram-positive and Gram-negative bacteria.[1][2] Their N-terminal lipid portion is a classic Pathogen-Associated Molecular Pattern (PAMP) that is recognized by the host's innate immune system.[2] Pam3CSK4, a synthetic lipopeptide, is designed to replicate this acylated amino terminus of bacterial lipoproteins.[1][2] The trifluoroacetate (TFA) salt form of Pam3CSK4 often provides enhanced water solubility and stability for research applications.[6] By acting as a TLR2/TLR1 agonist, Pam3CSK4 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of inflammatory cytokines and chemokines.[1][2][][7] This targeted activation of the innate immune system makes Pam3CSK4 an invaluable tool for studying immune responses and for the development of novel immunotherapies and vaccine adjuvants.[][5]
Mechanism of Action: TLR2/TLR1-Mediated Signaling
The biological activity of Pam3CSK4 is initiated by its binding to a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) on the surface of immune cells such as macrophages, monocytes, and dendritic cells.[2][][4] This recognition is specific to triacylated lipoproteins.[8]
The binding of Pam3CSK4 to the TLR2/TLR1 complex induces a conformational change that brings their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity. This facilitates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[] MyD88, in turn, recruits and activates IL-1 receptor-associated kinases (IRAKs), which then associate with TNF receptor-associated factor 6 (TRAF6).[] This sequence of events culminates in the activation of downstream kinases that lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the nuclear factor-κB (NF-κB) to translocate into the nucleus.[] Once in the nucleus, NF-κB initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[][7]
Signaling Pathway Diagram
Caption: Pam3CSK4-induced TLR2/TLR1 signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental contexts.
| Parameter | Value | Species/System | Reference |
| EC50 for TLR1/2 Agonism | 0.47 ng/mL | Human TLR1/2 | [6][9][10][11] |
| Working Concentration | 1 - 300 ng/mL | In vitro cell lines | [1] |
| Working Concentration | 10 - 300 ng/mL | Cellular assays | [12] |
| In Vivo Dosage | 5 mg/kg | C57BL/6 mice | [9] |
| In Vivo Dosage | 2 - 20 µ g/mouse | Mouse models | [5] |
Table 1: Potency and Dosing of this compound
| Cell Type | Concentration | Effect | Reference |
| Mouse B cells | 0.5 µg/mL | Enhanced cell viability, minimal IgG1 induction | [8][13] |
| Mouse B cells | 1 µg/mL | In combination with Poly I:C, high expression of CD80 and CD40 | [14][15] |
| GM-CSF induced neutrophils | 1 µg/mL | Enhanced antibacterial functions against MRSA | [6][9] |
| Human Monocytes | Not specified | Induced significantly more IL-10 than hBD-3 | [7] |
Table 2: In Vitro Effects of Pam3CSK4 on Different Cell Types
Experimental Protocols
In Vitro B Cell Activation Assay
This protocol describes a general method for assessing the activation of B cells in response to Pam3CSK4 stimulation, as adapted from the literature.[14][15]
Objective: To measure the upregulation of B cell activation markers following stimulation with Pam3CSK4.
Materials:
-
Purified mouse B cells
-
This compound
-
Poly I:C (optional, for co-stimulation)
-
Anti-CD40 and Anti-Ig antibodies (for T-cell-dependent activation simulation)
-
Complete RPMI-1640 medium
-
Flow cytometer
-
Fluorescently labeled antibodies against B cell activation markers (e.g., CD80, CD86, CD25, MHC class II, CD69, CD40)
Procedure:
-
Isolate and purify B cells from C57BL/6 mouse spleens.
-
Culture the purified B cells in complete RPMI-1640 medium.
-
Stimulate the B cells with Pam3CSK4 at a final concentration of 1 µg/mL. For synergistic effects, co-stimulate with Poly I:C at 25 µg/mL.[14][15] For T-cell-dependent activation, add anti-CD40 and anti-Ig antibodies.[14][15]
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain with a cocktail of fluorescently labeled antibodies against the desired activation markers.
-
Analyze the expression of surface markers using a flow cytometer.
Experimental Workflow Diagram
Caption: Workflow for in vitro B cell activation assay.
In Vivo Mouse Model of Inflammation
This protocol outlines a general procedure for inducing an inflammatory response in mice using Pam3CSK4, based on published studies.[9]
Objective: To assess the in vivo inflammatory effects of Pam3CSK4.
Materials:
-
C57BL/6 wild-type mice
-
TLR2-deficient mice (as a control)
-
This compound
-
Endotoxin-free saline
-
Syringes and needles for intraperitoneal injection
-
Equipment for tissue collection and analysis (e.g., for measuring brain, spleen, and liver weight)
Procedure:
-
Use time-mated pregnant C57BL/6 wild-type mice and TLR2-deficient mice for comparison.
-
Prepare a solution of Pam3CSK4 in endotoxin-free saline.
-
Administer Pam3CSK4 via intraperitoneal (i.p.) injection at a dosage of 5 mg/kg.[9]
-
Administer the injections once a day for a specified period (e.g., 9 days).[9]
-
On the day following the final injection, euthanize the mice and collect tissues of interest (e.g., brain, spleen, liver).
-
Measure the weight of the collected organs and perform further histological or molecular analysis as required.
Conclusion
This compound is a powerful and versatile tool for researchers in immunology and drug development. Its ability to specifically activate the TLR2/TLR1 signaling pathway by mimicking bacterial lipoproteins provides a controlled means to study innate immune responses.[2][] The data and protocols presented in this guide offer a solid foundation for designing and executing experiments to explore the immunomodulatory properties of this synthetic lipopeptide. As research into TLR agonists continues to expand, this compound will undoubtedly remain a key compound for elucidating the intricacies of innate immunity and for the development of next-generation vaccines and immunotherapeutics.
References
- 1. ibiantech.com [ibiantech.com]
- 2. invivogen.com [invivogen.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (Pam3Cys-Ser-(Lys)4 TFA) | TLR1/2 Agonist | DC Chemicals [dcchemicals.com]
- 11. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 12. invivogen.com [invivogen.com]
- 13. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vivo Dosage of Pam3CSK4 TFA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist of Toll-like receptor 2 (TLR2) in conjunction with TLR1.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, making it a valuable tool for in vivo studies related to innate immunity, inflammation, and vaccine adjuvant development.[1] This document provides detailed application notes and protocols for the in vivo administration of Pam3CSK4 TFA (trifluoroacetate salt) in mouse models, based on a comprehensive review of published research.
Data Presentation: In Vivo Dosages of this compound
The following tables summarize the in vivo dosages of this compound used in various mouse models. It is crucial to note that the optimal dosage can vary depending on the mouse strain, age, administration route, and specific research application.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mouse Models
| Mouse Strain | Model/Application | This compound Dosage | Key Findings |
| C57BL/6 (neonatal) | Brain Development | 5 mg/kg daily for 9 days | Decreased brain weight and altered gray and white matter volume.[3][4][5] |
| C57BL/6 | Hematopoiesis | 25 µg per mouse | Biased hematopoietic development towards the myeloid lineage.[6] |
| BALB/c | Visceral Leishmaniasis | Not specified | Did not show a therapeutic effect and potentially enhanced pathogenesis. |
Table 2: Other Routes of Administration of this compound in Mouse Models
| Mouse Strain | Model/Application | Administration Route | This compound Dosage | Key Findings |
| C57BL/6 and BALB/c | Cutaneous Leishmaniasis | Intradermal (i.d.) | 50 µg per mouse (in 10 µL serum-free DMEM) | Prevented lesion development and reduced parasite burden.[7] |
| C3H | Myocardial Ischemia/Reperfusion | Not specified | 1 mg/kg | Reduced infarct size and troponin T release.[8] |
| Wild-type (unspecified) | Osteoarthritis | Intra-articular | 1-3 µg per mouse | Induced knee hyperalgesia.[9] |
| C57BL/6 | Acute Anterior Uveitis | Intravitreal | Not specified | Induced acute anterior uveitis.[10][11] |
| C57BL/6 | Bacillus anthracis Infection | Intramuscular (i.m.) | 100 µg per mouse | Increased survival rate.[12] |
Signaling Pathway
Pam3CSK4 activates a MyD88-dependent signaling cascade through the TLR1/TLR2 heterodimer. This pathway leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and the initiation of an innate immune response.[1]
Caption: Pam3CSK4-induced TLR1/TLR2 signaling pathway.
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound in mouse models. Researchers should adapt these protocols based on their specific experimental needs and in accordance with their institutional animal care and use committee (IACUC) guidelines.
1. Reconstitution of Lyophilized this compound
-
Materials:
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the required volume of sterile, endotoxin-free water or DMSO to the vial to achieve the desired stock concentration. For in vivo studies, preparing a stock solution in an aqueous vehicle like sterile water or PBS is often preferred.
-
Vortex the vial thoroughly to dissolve the powder. If using water, sonication may be required to achieve complete dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C for long-term storage, as recommended by the manufacturer.[3] Avoid repeated freeze-thaw cycles.
-
2. Preparation of Injection Solution
-
Materials:
-
Reconstituted this compound stock solution
-
Sterile, endotoxin-free vehicle (e.g., Phosphate-Buffered Saline (PBS), serum-free Dulbecco's Modified Eagle Medium (DMEM))[7]
-
Sterile microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter (if the initial stock was not prepared under sterile conditions or if using water as the solvent)[3]
-
-
Procedure:
-
Thaw the this compound stock solution on ice.
-
Calculate the required volume of the stock solution and the sterile vehicle to prepare the final injection solution at the desired concentration.
-
In a sterile tube, dilute the stock solution with the appropriate volume of the sterile vehicle.
-
Mix the solution gently by pipetting or inverting the tube.
-
If necessary, filter the final injection solution through a sterile 0.22 µm syringe filter into a new sterile tube.[3]
-
Keep the prepared injection solution on ice until use.
-
3. In Vivo Administration
a. Intraperitoneal (i.p.) Injection
-
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Mouse restraint device
-
-
Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle, bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the desired volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
b. Intradermal (i.d.) Injection
-
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (e.g., insulin syringes)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol
-
Anesthetic (if required)
-
Clippers for hair removal
-
-
Procedure:
-
Anesthetize the mouse if necessary and remove hair from the injection site (e.g., the ear pinna or shaved flank).
-
Clean the injection site with 70% ethanol.
-
Gently pinch the skin and insert the needle, bevel up, into the dermal layer. A small bleb should form if the injection is correctly administered.
-
Inject the desired volume (typically a small volume, e.g., 10-20 µL).
-
Withdraw the needle and return the mouse to its cage for recovery.
-
Monitor the mouse for any local or systemic reactions.
-
Experimental Workflow
The following diagram outlines a general workflow for conducting in vivo studies with this compound.
Caption: General workflow for in vivo studies using this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preconditioning by toll-like receptor 2 agonist Pam3CSK4 reduces CXCL1-dependent leukocyte recruitment in murine myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
Application Note: Reconstitution and Use of Pam3CSK4 TFA Powder
Introduction
Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent and specific agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer.[2][3] Activation of the TLR2/TLR1 complex by Pam3CSK4 initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines like IL-6 and TNF-α.[] This makes Pam3CSK4 an invaluable tool for researchers in immunology, infectious disease, and drug development for studying innate immune responses and as a potential vaccine adjuvant.[5] This document provides a detailed protocol for the reconstitution, handling, and application of Pam3CSK4 trifluoroacetate (TFA) powder.
Product Information and Storage
A summary of the key quantitative data for Pam3CSK4 TFA is provided in the table below for easy reference.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₈₁H₁₅₆N₁₀O₁₃S • 3TFA | [1][6] |
| Molecular Weight | 1852.33 g/mol | [1][6] |
| Purity | ≥95% (UHPLC) | [1][6] |
| Form | Lyophilized Powder | [5][7] |
| Recommended Solvent | Endotoxin-free water | [5][7] |
| Solubility in Water | Up to 16.67 mg/mL. Sonication and heating are recommended for higher concentrations. | [8] |
| Typical Stock Conc. | 1 - 2 mg/mL | [5][6] |
| Typical Working Conc. | 0.1 - 100 ng/mL | [1][6] |
| Storage (Powder) | Store at 4°C for short term or -20°C for long term (up to 3 years). | [1][2][7] |
| Storage (Reconstituted) | Aliquot and store at -20°C for up to 6 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [2][5][7] |
Experimental Protocols
Reconstitution of this compound Powder
This protocol describes the preparation of a sterile stock solution from lyophilized this compound powder.
Materials:
-
This compound lyophilized powder
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized Pam3CSK4 to ensure all the powder is at the bottom of the vial.[9]
-
Reconstitution: To prepare a 2 mg/mL stock solution, add the appropriate volume of endotoxin-free water. For example, add 500 µL of endotoxin-free water to a 1 mg vial of Pam3CSK4.[5]
-
Dissolution: Vortex the vial for at least 1 minute to ensure the lipopeptide is completely dissolved.[7] For higher concentrations, sonication or gentle heating may be required to achieve full solubility.[8] The solution should be clear.
-
Aliquoting and Storage: Dispense the reconstituted stock solution into sterile, single-use aliquots (e.g., 50 µL).[7] Store these aliquots at -20°C for up to 6 months or -80°C for up to one year.[2][5] Crucially, avoid repeated freeze-thaw cycles as this can affect the activity of the lipopeptide.[7]
Application Protocol: In Vitro Cell Stimulation
This example protocol details the use of reconstituted Pam3CSK4 to stimulate human macrophages to produce cytokines.
Materials:
-
Reconstituted Pam3CSK4 stock solution (e.g., 2 mg/mL)
-
Cultured human macrophages (e.g., THP-1 differentiated cells) in appropriate cell culture medium
-
Sterile, endotoxin-free PBS for dilutions
-
96-well cell culture plates
-
ELISA kit for cytokine detection (e.g., human IL-6)
Procedure:
-
Cell Plating: Seed macrophages in a 96-well plate at a desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Thaw an aliquot of the Pam3CSK4 stock solution at room temperature. Prepare serial dilutions in sterile cell culture medium or PBS to achieve the desired final concentrations. A typical working concentration ranges from 0.1 to 100 ng/mL.[6]
-
Cell Stimulation: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of Pam3CSK4. Include a negative control well with medium only.
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using an appropriate ELISA kit, following the manufacturer's instructions.
Visualizations
Reconstitution and Application Workflow
The following diagram illustrates the general workflow from receiving the lyophilized powder to its application in a cell-based assay.
Caption: Workflow for Pam3CSK4 reconstitution and use.
Pam3CSK4 Signaling Pathway
Pam3CSK4 activates the innate immune system by binding to the TLR1/TLR2 heterodimer on the cell surface. This binding event initiates an intracellular signaling cascade that results in the activation of NF-κB and the transcription of genes encoding inflammatory cytokines.[]
Caption: Pam3CSK4-induced TLR1/TLR2 signaling cascade.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pam3CSK4 | Toll-like recetor agonist | Hello Bio [hellobio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. maxanim.com [maxanim.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 9. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Pam3CSK4 TFA as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer.[1] By mimicking the acylated amino terminus of bacterial lipoproteins, this compound activates the innate immune system, making it an effective adjuvant for enhancing the immunogenicity of a wide range of vaccine antigens, including peptides, proteins, and whole-cell preparations.[2][3] These application notes provide a comprehensive overview of the mechanism of action, experimental protocols, and expected outcomes when using this compound as a vaccine adjuvant.
Mechanism of Action
This compound's adjuvant activity is primarily mediated through the activation of the TLR2/TLR1 signaling pathway on antigen-presenting cells (APCs) such as dendritic cells and macrophages.[1][2] Upon binding to the TLR2/TLR1 complex, a signaling cascade is initiated, predominantly through the MyD88-dependent pathway. This leads to the recruitment of downstream adaptor proteins, including IRAKs and TRAF6, and the subsequent activation of transcription factors like NF-κB and AP-1.[2][4] The activation of these transcription factors results in the production of pro-inflammatory cytokines and chemokines, upregulation of costimulatory molecules on APCs, and enhanced antigen presentation. This concerted response promotes the differentiation of naive T cells into effector T cells, particularly Th1 and Th17 cells, and supports robust antibody production by B cells.[3][5]
Data Presentation
The efficacy of this compound as a vaccine adjuvant has been demonstrated in various preclinical models. The following tables summarize the quantitative data on the immune responses elicited by this compound-adjuvanted vaccines.
Table 1: Antibody Responses to this compound Adjuvanted Vaccines
| Antigen | Adjuvant Dose | Route of Administration | Animal Model | Antigen-Specific IgG1 | Antigen-Specific IgG2a | Reference |
| Heat-killed C. gattii | 1 µ g/mouse | Intranasal | C57BL/6 Mice | Reduced | Reduced | [5] |
| Heat-killed C. gattii | 10 µ g/mouse | Intranasal | C57BL/6 Mice | No Significant Change | Reduced | [5] |
| Leishmania amazonensis Ag | Not Specified | Intranasal | BALB/c Mice | Not Reported | Increased | [6] |
| Influenza Split Vaccine | Not Specified | Intranasal | Mice | Increased | Increased | [7] |
Table 2: T-Cell and Cytokine Responses to this compound Adjuvanted Vaccines
| Antigen | Adjuvant Dose | Route of Administration | Animal Model | Key Cytokine Responses | T-Cell Responses | Reference |
| Heat-killed C. gattii | 1 µ g/mouse | Intranasal | C57BL/6 Mice | Increased IL-17 and IL-1β in lungs | Increased Foxp3 expression, suggesting Treg induction | [5] |
| Heat-killed C. gattii | 10 µ g/mouse | Intranasal | C57BL/6 Mice | Reduced IFN-γ, IL-12p70, IL-6, IL-10 in lungs | No significant change in CD4+ T-cell subtypes | [5] |
| Leishmania amazonensis Ag | Not Specified | Intranasal | BALB/c Mice | Increased inflammatory cytokines upon antigen recall | Increased frequency of specific CD4+ and CD8+ T-cells | [6] |
| Peptide Antigen (Cancer) | Not Specified | Subcutaneous | Mice | Not Reported | Increased tumor-infiltrating CD8+ T-cells | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the lyophilized powder in sterile, endotoxin-free water or physiological saline (0.9% NaCl). For a 1 mg vial, adding 0.5 mL of sterile water will yield a 2 mg/mL stock solution.[3]
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming and sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C for up to 6 months. Lyophilized this compound is stable for up to one year at 4°C. Avoid repeated freeze-thaw cycles.[3][9]
Intranasal Immunization with a Whole-Cell Vaccine (Adapted from a Leishmania model)
This protocol is based on a study using heat-killed Leishmania amazonensis promastigotes (LaAg) as the antigen.[6]
-
Animals: Use an appropriate mouse strain for your model (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Vaccine Formulation:
-
Prepare the heat-killed antigen at the desired concentration in sterile phosphate-buffered saline (PBS).
-
On the day of immunization, mix the antigen with the this compound stock solution to achieve the final desired concentrations. For example, a final dose of 2 x 107 heat-killed C. gattii yeast cells was used with 1 µg or 10 µg of Pam3CSK4 per mouse in a total volume of 20 µL for intranasal administration.[5]
-
-
Immunization Schedule:
-
Administer the vaccine on days 1, 14, and 28.[5]
-
For intranasal administration, lightly anesthetize the mice and deliver the vaccine dropwise to the nares.
-
-
Analysis:
-
Collect serum at various time points to measure antigen-specific antibody responses by ELISA.
-
Harvest spleens and lymph nodes at the end of the experiment to assess T-cell responses by ELISpot or flow cytometry.
-
Subcutaneous Immunization with a Peptide or Protein Antigen
This is a general protocol that can be adapted for various peptide or protein antigens.
-
Animals: Use an appropriate mouse strain for your model.
-
Vaccine Formulation:
-
Dissolve the peptide or protein antigen in sterile PBS.
-
On the day of immunization, mix the antigen solution with the this compound stock solution to achieve the desired final concentrations. A typical dose of this compound for in vivo use in mice is 2-20 µg per mouse.[6]
-
The final injection volume for subcutaneous administration is typically 50-100 µL.
-
-
Immunization Schedule:
-
A prime-boost strategy is often effective. For example, immunize on day 0 (prime) and day 14 or 21 (boost).
-
Administer the vaccine subcutaneously at the base of the tail or in the scruff of the neck.
-
-
Analysis:
-
Collect serum 1-2 weeks after the boost immunization to measure antibody titers.
-
Harvest spleens for T-cell analysis.
-
Formulation of this compound with Peptide Antigens via Covalent Conjugation
For peptide-based vaccines, covalent conjugation of this compound to the peptide antigen can enhance immunogenicity by ensuring co-delivery to APCs.[1][2]
-
Synthesis: This requires solid-phase peptide synthesis expertise. The Pam3CSK4 moiety is typically incorporated at the N-terminus of the peptide.
-
Purification: The resulting lipopeptide conjugate must be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Formulation: The purified conjugate can be formulated in a sterile aqueous buffer, such as PBS, for immunization.
-
Immunization and Analysis: Follow the general protocol for subcutaneous or intramuscular immunization with peptide antigens.
Safety and Toxicology Considerations
Preclinical safety evaluation of this compound as a vaccine adjuvant is crucial. Key considerations include:
-
Repeat-Dose Toxicity: Studies in a relevant animal model are necessary to identify any potential target organ toxicity and to determine a no-observed-adverse-effect-level (NOAEL).[4][10]
-
Local Reactogenicity: Assess for local signs of inflammation, such as swelling, redness, and pain, at the injection site.
-
Systemic Toxicity: Monitor for systemic effects, including changes in body weight, food consumption, and clinical signs of distress.
-
Genotoxicity and Carcinogenicity: These studies are generally not required for vaccine adjuvants.[4]
One study reported that repeated high-dose intraperitoneal injections of Pam3CSK4 in neonatal mice resulted in altered brain, spleen, and liver weights, highlighting the importance of dose and developmental stage in safety assessments.[5] However, in a study using intranasal administration of a Leishmania vaccine with Pam3CSK4 as an adjuvant, no toxicity or adverse effects were observed.[6]
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the vehicle before mixing with the antigen to ensure homogeneity of the vaccine formulation.
-
Antigen-Adjuvant Ratio: The optimal ratio of antigen to this compound may need to be determined empirically for each new vaccine formulation.
-
Route of Administration: The route of administration can significantly impact the type and magnitude of the immune response. Intranasal administration may be preferred for inducing mucosal immunity, while subcutaneous or intramuscular routes are common for systemic immunity.
-
Negative or Unintended Effects: As seen in the Cryptococcus gattii model, the addition of this compound does not guarantee improved protection and can sometimes lead to a suppression of desired immune responses.[5] Therefore, it is essential to thoroughly characterize the immune response to the adjuvanted vaccine.
Conclusion
This compound is a versatile and potent vaccine adjuvant that can enhance both humoral and cellular immune responses to a variety of antigens. By understanding its mechanism of action and following established protocols for formulation and administration, researchers can effectively leverage this compound to develop novel and more effective vaccines. Careful consideration of the dose, route of administration, and the specific antigen is crucial for optimizing the adjuvant effect and ensuring a favorable safety profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Approaches to Improve Chemically Defined Synthetic Peptide Vaccines [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Preclinical Toxicology of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant Pam3CSk4 does not improve the immunization against Cryptococcus gattii infection in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Peptide Vaccine Formulation Controls the Duration of Antigen Presentation and Magnitude of Tumor-Specific CD8+ T Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toll-like receptor agonists as cancer vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. quantics.co.uk [quantics.co.uk]
Application Notes and Protocols for Pam3CSK4 TFA Stimulation of Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that acts as a potent agonist for Toll-like receptor 2 (TLR2) in heterodimerization with TLR1.[1][2][3] This interaction mimics the recognition of bacterial lipoproteins by the innate immune system, triggering a signaling cascade that leads to the activation of immune cells, including primary human monocytes. Stimulation of monocytes with Pam3CSK4 TFA (trifluoroacetate salt) induces a robust inflammatory response characterized by the production of various cytokines and the upregulation of co-stimulatory molecules. These application notes provide detailed protocols and quantitative data for the stimulation of primary human monocytes with this compound, offering a valuable resource for researchers in immunology and drug development.
Mechanism of Action: TLR1/TLR2 Signaling
Pam3CSK4 is recognized by the TLR1/TLR2 heterodimer on the surface of monocytes.[1] This binding event initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway.[4][5][6] This pathway involves the recruitment of adaptor proteins such as TIRAP and MyD88, leading to the activation of IRAK kinases and TRAF6.[4][5] Ultimately, this cascade results in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which drive the expression of pro-inflammatory genes.[1][5] Pam3CSK4 stimulation also activates mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound stimulation on primary human monocytes, including cytokine production and surface marker expression.
Table 1: Cytokine Production by Human Monocytes Following Pam3CSK4 Stimulation
| Cytokine | Pam3CSK4 Concentration | Incubation Time | Fold Increase/Concentration | Reference |
| TNF-α | 0.1 µg/mL | 24 hours | Normalized to control | [9] |
| IL-10 | 0.1 µg/mL | 24 hours | Normalized to control | [9] |
| IL-6 | 0.1 µg/mL | 24 hours | Normalized to control | [9] |
| IL-8 | 0.1 µg/mL | 24 hours | Normalized to control | [9] |
| IL-1β | 50 ng/mL | Overnight | Significantly increased vs. control | [7] |
| IL-10 | 50 ng/mL | Overnight | Significantly increased vs. control | [7] |
| IL-6 | Not specified | Not specified | Produced | [8] |
| IL-8 | Not specified | Not specified | Produced | [8] |
| IL-1β | Not specified | Not specified | Produced | [8] |
| MCP-1 | 0.03 µg/ml | 24 hours | Slight increase | [10] |
Table 2: Surface Marker Expression on Human Monocytes Following Pam3CSK4 Stimulation
| Surface Marker | Pam3CSK4 Concentration | Incubation Time | Effect | Reference |
| CD86 | Not specified | Not specified | Down-modulation | [8] |
| CD80 | Not specified | 24 hours | Significantly increased | [11] |
| CD83 | Not specified | 24 hours | Significantly increased | [11] |
| CD86 | Not specified | 24 hours | Significantly increased | [11] |
Experimental Protocols
A generalized workflow for studying the effects of Pam3CSK4 on primary human monocytes is depicted below.
Protocol 1: Isolation and Culture of Primary Human Monocytes
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using a negative selection method such as the RosetteSep™ Human Monocyte Enrichment Cocktail, following the manufacturer's instructions.
-
Wash the enriched monocytes with PBS.
-
Resuspend the monocytes in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at a density of 1 x 10^6 cells/mL in a humidified incubator at 37°C and 5% CO2.
Protocol 2: this compound Stimulation
Materials:
-
This compound (endotoxin-free)
-
Sterile, endotoxin-free water or PBS
-
Cultured primary human monocytes
Procedure:
-
Reconstitute this compound in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10 ng/mL to 1 µg/mL). A common starting concentration is 100 ng/mL.
-
Remove the culture medium from the monocytes and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours) at 37°C and 5% CO2.
Protocol 3: Cytokine Analysis by ELISA
Materials:
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
-
Microplate reader
Procedure:
-
After the stimulation period, centrifuge the cell culture plates to pellet the cells.
-
Carefully collect the supernatant, avoiding disturbance of the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Flow Cytometry for Surface Marker Analysis
Materials:
-
Fluorochrome-conjugated antibodies against surface markers of interest (e.g., CD80, CD86, CD14)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Following stimulation, gently scrape the cells and transfer them to FACS tubes.
-
Wash the cells with cold PBS.
-
Resuspend the cells in FACS buffer and incubate with the fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software.
Protocol 5: Western Blot for Signaling Protein Analysis
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against signaling proteins (e.g., phospho-p65, phospho-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After stimulation, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a reliable and potent tool for studying TLR1/TLR2-mediated activation of primary human monocytes. The protocols and data presented here provide a comprehensive guide for researchers to investigate the innate immune response and to evaluate the immunomodulatory potential of novel therapeutic agents. Consistent and reproducible results can be achieved by adhering to the detailed methodologies outlined in these application notes.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monocytes enhance the inflammatory response to TLR2 stimulation in aortic valve interstitial cells through paracrine up-regulation of TLR2 level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct maturation, glucose metabolism, and inflammatory function of human monocytes-derived IDECs mediated by anti-IgE and Pam3CSK4 alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Pro-inflammatory Cytokines using ELISA following Pam3CSK4 TFA Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pam3CSK4 TFA is a synthetic triacylated lipopeptide that acts as a potent agonist for Toll-like receptor 2/1 (TLR2/TLR1).[1][2][3] This recognition of pathogen-associated molecular patterns (PAMPs) by TLRs is a fundamental process in the innate immune system.[2][4] The activation of the TLR2/TLR1 heterodimer by Pam3CSK4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][5][6] The measurement of these cytokines is crucial for understanding the inflammatory response and for the development of novel therapeutics targeting immune modulation.[7] This application note provides a detailed protocol for the quantification of cytokines in cell culture supernatants after treatment with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway
The binding of Pam3CSK4 to the TLR2/TLR1 heterodimer triggers a MyD88-dependent signaling pathway, culminating in the activation of NF-κB and the transcription of pro-inflammatory cytokine genes.
Caption: this compound signaling pathway via TLR2/TLR1.
Experimental Protocol: Sandwich ELISA for Cytokine Quantification
This protocol outlines the steps for a sandwich ELISA to measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
Materials
-
ELISA plate (96-well, high protein-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine)
-
Avidin-HRP or Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (e.g., PBS with 1% BSA)
-
Cell culture supernatant samples from this compound-treated and control cells
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: Step-by-step workflow for the sandwich ELISA protocol.
Detailed Method
-
Plate Coating: Dilute the capture antibody to a concentration of 1-4 µg/mL in coating buffer.[8] Add 100 µL of the diluted antibody to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[8]
-
Washing: The next day, remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer as described in step 2.
-
Sample and Standard Incubation:
-
Standards: Prepare a serial dilution of the recombinant cytokine standard in assay diluent.[4][9] A typical standard curve for TNF-α might range from 1000 pg/mL down to 15.6 pg/mL.[4][10]
-
Samples: Dilute the cell culture supernatants if necessary to fall within the range of the standard curve.[9]
-
Add 100 µL of the standards and samples to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate four times with wash buffer.
-
Detection Antibody: Dilute the biotinylated detection antibody to 0.5-2 µg/mL in assay diluent.[8] Add 100 µL to each well. Incubate for 1 hour at room temperature.[8]
-
Washing: Wash the plate four times with wash buffer.
-
Enzyme Conjugate: Add 100 µL of Avidin-HRP or Streptavidin-HRP, diluted according to the manufacturer's instructions, to each well. Incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five to seven times with wash buffer. Ensure to remove all residual wash buffer by inverting and tapping the plate on a clean paper towel.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well.[10] The color in the wells will change from blue to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.[11] It is recommended to also take a reading at a reference wavelength (e.g., 540 nm or 570 nm) and subtract it from the 450 nm reading to correct for optical imperfections in the plate.[11]
Data Presentation
The quantitative data obtained from the ELISA should be presented in a clear and structured format. A standard curve is generated by plotting the mean absorbance for each standard against its known concentration. A curve-fitting software, often using a four-parameter logistic (4-PL) curve fit, is then used to calculate the concentration of the cytokines in the unknown samples.[9][10]
Table 1: Representative Cytokine Concentrations after this compound Treatment of Human Monocytes
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | < 15 | < 30 | < 10 |
| This compound (10 ng/mL) | 850 ± 120 | 1500 ± 250 | 200 ± 45 |
| This compound (100 ng/mL) | 2500 ± 300 | 4500 ± 500 | 600 ± 80 |
| This compound (1000 ng/mL) | 4000 ± 450 | 7000 ± 600 | 950 ± 110 |
Data are presented as mean ± standard deviation from a representative experiment. Values are indicative and may vary depending on the cell type, donor variability, and experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the measurement of cytokines induced by this compound treatment using a sandwich ELISA. The provided signaling pathway diagram, experimental workflow, and detailed methodology offer a robust framework for researchers to quantify the inflammatory response to TLR2/TLR1 agonists. Accurate and reproducible data generated using this protocol can aid in the investigation of immune responses and the development of immunomodulatory drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes [pubmed.ncbi.nlm.nih.gov]
- 6. Toll-like receptor (TLR) expression and TLR-mediated cytokine/chemokine production by human uterine epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. biomatik.com [biomatik.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 TFA is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][][3][4][5][6] It mimics the acylated amino terminus of bacterial lipoproteins, making it a valuable tool for studying innate immune responses.[][3] Activation of the TLR1/2 complex by Pam3CSK4 initiates a signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1.[][3] This, in turn, results in the production of various pro-inflammatory cytokines and the modulation of immune cell activation and differentiation.[][7] Flow cytometry is a powerful technique to dissect the cellular responses to Pam3CSK4 stimulation at a single-cell level. These application notes provide detailed protocols for treating cells with this compound and analyzing the subsequent cellular changes using flow cytometry.
Mechanism of Action: Pam3CSK4 Signaling
Pam3CSK4 is recognized by the TLR2/TLR1 heterodimer on the surface of various immune cells, including monocytes, macrophages, dendritic cells, and B cells.[][3][8] Upon binding, TLR2 and TLR1 cooperate to recruit intracellular adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88).[] This leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2, JNK, and p38) and the canonical and non-canonical NF-κB pathways.[7][9] These signaling events culminate in the transcriptional regulation of genes involved in inflammation, immune cell activation, and differentiation. Some studies also suggest a potential role for the TRIF adaptor protein in TLR2 signaling, which is typically associated with the MyD88-independent pathway.[10]
Caption: Pam3CSK4 signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Treatment of Immune Cells with this compound
This protocol outlines the steps for treating cultured immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or B cells) with this compound prior to flow cytometry analysis.
Materials:
-
This compound
-
Sterile, endotoxin-free PBS or cell culture medium for reconstitution
-
Cultured immune cells of interest
-
Complete cell culture medium appropriate for the cell type
-
Sterile microcentrifuge tubes and pipettes
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorescently conjugated antibodies for flow cytometry
-
Flow cytometer
Procedure:
-
Reconstitution of this compound:
-
Aseptically reconstitute the lyophilized this compound in sterile, endotoxin-free water or DMSO to create a stock solution. For example, dissolve 1 mg in 1 mL to make a 1 mg/mL stock.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer.
-
-
Cell Preparation:
-
Harvest cultured cells and perform a cell count and viability assessment. Ensure cell viability is >95%.
-
Resuspend the cells in complete culture medium at a density of 1 x 10^6 cells/mL in a sterile culture plate or tube.
-
-
Cell Treatment:
-
Dilute the this compound stock solution to the desired final concentration in complete culture medium. A typical working concentration ranges from 0.1 to 10 µg/mL.[9][11] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental question.
-
Add the diluted this compound to the cell suspension. Include a vehicle control (the same volume of the solvent used to reconstitute this compound).
-
Incubate the cells for the desired period. Incubation times can vary from a few hours to several days depending on the endpoint being measured (e.g., 1-6 hours for signaling pathway activation, 24-72 hours for cell surface marker expression or cytokine production).[7][9]
-
-
Harvesting and Staining for Flow Cytometry:
-
After incubation, gently resuspend the cells and transfer them to flow cytometry tubes.
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1-2 mL of cold flow cytometry staining buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated fluorescently conjugated antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 1-2 mL of staining buffer.
-
Resuspend the final cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL) for flow cytometry analysis.
-
Protocol 2: Flow Cytometry Data Acquisition and Analysis
Procedure:
-
Instrument Setup:
-
Warm up the flow cytometer and perform daily quality control procedures.
-
Set up the appropriate forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest.
-
Create compensation controls using single-stained samples for each fluorochrome used in the experiment.
-
-
Data Acquisition:
-
Acquire data for the unstained and single-stained compensation controls.
-
Acquire data for the experimental samples, collecting a sufficient number of events (e.g., 10,000-100,000 events) for robust statistical analysis.
-
-
Data Analysis:
-
Apply compensation to the data files.
-
Gate on the cell population of interest based on FSC and SSC properties to exclude debris and dead cells.
-
Analyze the expression of the markers of interest on the gated cell population. This can be done by creating histograms or dot plots and quantifying the percentage of positive cells and/or the mean fluorescence intensity (MFI).
-
Caption: Experimental workflow for flow cytometry analysis.
Data Presentation
The following tables summarize quantitative data from studies analyzing the effects of Pam3CSK4 on various cell types using flow cytometry.
Table 1: Effect of Pam3CSK4 on Monocyte/Macrophage Surface Marker Expression
| Cell Type | Treatment | Marker | Observation | Reference |
| Human Monocytes | Pam3CSK4 | CD86 | Down-modulation | [7] |
| Bone Marrow-Derived Macrophages (BMDMs) | Pam3CSK4 (5 µg/ml) for 24h | CD204 | Increased expression | [11] |
| Bone Marrow-Derived Macrophages (BMDMs) | Pam3CSK4 (5 µg/ml) for 24h | CD206 | Increased expression | [11] |
Table 2: Effect of Pam3CSK4 on B Cell Activation and Proliferation
| Cell Type | Treatment | Marker/Assay | Observation | Reference |
| Mouse B Cells | Pam3CSK4 (0.5 µg/ml) + LPS (5 µg/ml) | CD69 | Increased expression | [8] |
| Mouse B Cells | Pam3CSK4 (0.5 µg/ml) + LPS (5 µg/ml) | CFSE Assay | Enhanced proliferation | [8] |
Table 3: Effect of Pam3CSK4 on Hematopoietic Stem and Progenitor Cells
| Cell Type | Treatment (in vivo) | Marker | Observation in Bone Marrow | Reference |
| Mouse Hematopoietic Cells | Pam3CSK4 (25 µg) | CD19+ (B cells) | Decreased percentage | [12] |
| Human CD45+ cells in reconstituted mice | Pam3CSK4 (25 µg) | CD14+ (Monocytes/Macrophages) | Increased percentage | [12] |
| Human CD45+ cells in reconstituted mice | Pam3CSK4 (25 µg) | CD11b+ (Myeloid cells) | Increased percentage | [12] |
Conclusion
This compound is a robust tool for investigating TLR1/2-mediated immune responses. The provided protocols and data offer a framework for designing and executing flow cytometry experiments to characterize the effects of Pam3CSK4 on various cell types. Careful optimization of experimental conditions, including Pam3CSK4 concentration and incubation time, is crucial for obtaining reliable and reproducible results. The use of appropriate controls and a comprehensive understanding of the underlying signaling pathways are essential for the accurate interpretation of the data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (Pam3Cys-Ser-(Lys)4 TFA) | TLR1/2 Agonist | DC Chemicals [dcchemicals.com]
- 6. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 7. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Pam3CSK4 TFA in Cancer Cell Co-culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pam3CSK4 TFA, a synthetic triacylated lipopeptide, is a potent agonist for Toll-like receptor 2/1 (TLR2/1).[1][2][3] Its ability to activate the innate immune system has made it a subject of significant interest in cancer immunotherapy research.[1][] By mimicking bacterial lipoproteins, Pam3CSK4 can stimulate various immune cells, leading to a pro-inflammatory response that can be harnessed to combat cancer.[3][] These application notes provide a comprehensive overview of the use of this compound in co-culture with cancer cells, detailing its mechanism of action, experimental protocols, and expected outcomes.
Pam3CSK4 engages TLR2/1 heterodimers on the surface of immune cells such as macrophages, dendritic cells (DCs), and even some cancer cells.[1][3][] This interaction triggers a downstream signaling cascade predominantly through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1.[3][][5] Consequently, this activation results in the production of pro-inflammatory cytokines and chemokines, enhanced antigen presentation, and increased T-cell activation, all of which contribute to an anti-tumor immune response.[1][]
Key Applications in Cancer Research
-
Adjuvant in Cancer Vaccines: Pam3CSK4 can be conjugated to tumor-associated antigens to enhance the maturation of dendritic cells and improve the priming of anti-tumor T cell responses.[1]
-
Combination Immunotherapy: In conjunction with immune checkpoint inhibitors like anti-CTLA-4 antibodies, Pam3CSK4 has been shown to enhance the depletion of regulatory T cells (Tregs) within the tumor microenvironment, thereby augmenting the anti-tumor efficacy of the checkpoint blockade.[][6]
-
Direct Effects on Cancer Cells: In some cancer types, such as glioblastoma, TLR2 activation by Pam3CSK4 can induce differentiation of cancer stem cells, rendering them more susceptible to conventional chemotherapy.[7] Conversely, in other contexts, it may have direct pro-apoptotic or synergistic effects with chemotherapeutic agents.[8]
-
Modulation of the Tumor Microenvironment: Pam3CSK4 can skew the phenotype of macrophages towards a pro-inflammatory M1 state, which is associated with anti-tumor activity.[6]
Data Presentation
Table 1: Effects of Pam3CSK4 on Immune Cell Subsets in the Tumor Microenvironment (B16/F10 Melanoma Model)
| Treatment Group | CD8+ T cells | CD4+ Teffs | Regulatory T cells (Tregs) | CD8/Treg Ratio | CD4 Teff/Treg Ratio | M1 Macrophages (iNOS+) |
| Control (Vehicle) | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| Anti-CTLA-4 | Increased | Increased | No significant change | Increased | Increased | No significant change |
| Pam3CSK4 + Anti-CTLA-4 | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
Data summarized from a study by Duthie et al. (2019).[6]
Table 2: In Vitro Effects of Pam3CSK4 on Gastric Cancer (GC) Patient-Derived CD8+ T cells
| Cell Source | Treatment | Perforin Expression | Granzyme B Expression | Cytotoxicity against AGS cells |
| Healthy Controls | Untreated | Baseline | Baseline | Baseline |
| Pam3CSK4 | Increased | Increased | No significant change | |
| GC Patients (Peripheral Blood) | Untreated | Decreased | Decreased | Decreased |
| Pam3CSK4 | Increased | Increased | Significantly Increased | |
| GC Patients (Tumor-Infiltrating) | Untreated | Decreased | Decreased | Decreased |
| Pam3CSK4 | Increased | Increased | Significantly Increased |
Data summarized from a study by Zhang et al. (2021).[9]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pam3CSK4 in Immune Cells
Caption: Pam3CSK4-mediated TLR2/1 signaling pathway.
Experimental Workflow for Co-culture of Immune Cells and Cancer Cells
Caption: General workflow for in vitro co-culture experiments.
Experimental Protocols
Protocol 1: Co-culture of Murine Splenocytes with B16/F10 Melanoma Cells
This protocol is adapted from methodologies used to assess the impact of Pam3CSK4 in combination with other immunotherapies.[6]
Materials:
-
B16/F10 murine melanoma cells
-
C57BL/6 mice for splenocyte isolation
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
This compound (e.g., MedChemExpress)[2]
-
Anti-mouse CTLA-4 antibody (optional)
-
96-well flat-bottom culture plates
-
Ficoll-Paque for splenocyte isolation
-
ELISA kits for murine IFN-γ and IL-6
-
Flow cytometry antibodies (e.g., anti-CD8, anti-CD4, anti-FoxP3)
Procedure:
-
Cell Preparation:
-
Culture B16/F10 cells in complete RPMI-1640 medium.
-
Isolate splenocytes from C57BL/6 mice using standard procedures with Ficoll-Paque density gradient centrifugation.
-
-
Co-culture Setup:
-
Seed B16/F10 cells at 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
The next day, add 2 x 10^5 splenocytes to each well containing the B16/F10 monolayer.
-
-
Treatment:
-
Add this compound to the co-culture at a final concentration of 1 µg/mL.
-
For combination treatments, add anti-CTLA-4 antibody at a final concentration of 10 µg/mL.
-
Include appropriate controls (untreated co-culture, splenocytes alone, B16/F10 cells alone).
-
-
Incubation:
-
Incubate the co-culture plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Cytokine Analysis: Collect the supernatant and measure the concentration of IFN-γ and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Flow Cytometry: Harvest the cells, wash with PBS, and stain with fluorescently labeled antibodies against immune cell markers to analyze the activation and proliferation of T cell subsets.
-
Protocol 2: Assessment of CD8+ T cell Cytotoxicity against Gastric Cancer Cells
This protocol is based on studies investigating the direct effects of Pam3CSK4 on T cell function.[9]
Materials:
-
Human gastric cancer cell line (e.g., AGS)
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors or gastric cancer patients
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
CD8+ T cell isolation kit (magnetic bead-based)
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
-
Flow cytometry antibodies (e.g., anti-CD8, anti-Perforin, anti-Granzyme B)
Procedure:
-
Cell Preparation:
-
Culture AGS cells in complete RPMI-1640 medium.
-
Isolate PBMCs from blood samples using Ficoll-Paque.
-
Isolate CD8+ T cells from PBMCs using a negative selection magnetic bead-based kit.
-
-
T cell Stimulation:
-
Culture the isolated CD8+ T cells in the presence or absence of 1 µg/mL this compound for 24 hours.
-
-
Co-culture for Cytotoxicity Assay:
-
Seed AGS target cells in a 96-well plate at 1 x 10^4 cells/well and allow them to adhere.
-
Add the pre-stimulated CD8+ T cells to the AGS cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).
-
-
Incubation:
-
Incubate the co-culture for 4-6 hours at 37°C.
-
-
Analysis:
-
Cytotoxicity: Measure the release of LDH or Calcein-AM from the target cells according to the manufacturer's protocol to quantify T cell-mediated killing.
-
Flow Cytometry: Analyze the expression of Perforin and Granzyme B in the CD8+ T cells after stimulation with Pam3CSK4.
-
Troubleshooting and Considerations
-
Cell Viability: High concentrations of Pam3CSK4 may affect the viability of some cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Mycoplasma Contamination: Mycoplasma can activate TLR2 and should be routinely tested for in cell cultures.
-
Direct vs. Indirect Co-culture: The protocols above describe direct co-culture. For studying the effects of secreted factors, a transwell co-culture system can be used where immune cells and cancer cells are physically separated by a permeable membrane.[10][11][12]
-
3D Co-culture Models: For more physiologically relevant studies, consider using 3D co-culture models such as organoids or spheroids.[13][14][15]
These application notes and protocols provide a framework for investigating the immunomodulatory effects of this compound in the context of cancer. Researchers are encouraged to adapt and optimize these protocols for their specific cancer models and experimental questions.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. TLR1/2 ligand enhances antitumor efficacy of CTLA-4 blockade by increasing intratumoral Treg depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pam3CSK4, a TLR2 ligand, induces differentiation of glioblastoma stem cells and confers susceptibility to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Toll-like receptor 2 enhances peripheral and tumor-infiltrating CD8+ T cell cytotoxicity in patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for indirect and direct co-culture between human cancer cells and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Exploring Tumor–Immune Interactions in Co-Culture Models of T Cells and Tumor Organoids Derived from Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Long-Term Storage and Stability of Pam3CSK4 TFA Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent and specific agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer, leading to the activation of the NF-κB signaling pathway and subsequent induction of pro-inflammatory cytokines.[1][2] Due to its robust immunostimulatory properties, Pam3CSK4 is widely used in immunology research and as a potential vaccine adjuvant.[3][4] The trifluoroacetic acid (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability.[5] Proper handling, storage, and stability assessment are critical to ensure reproducible and reliable experimental outcomes. This document provides detailed guidelines and protocols for the long-term storage and stability assessment of Pam3CSK4 TFA solutions.
Recommended Storage and Handling
To maintain the integrity and biological activity of this compound, it is imperative to follow proper reconstitution and storage procedures.
Reconstitution Protocol
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Solvent Selection: Reconstitute the lyophilized powder in a sterile, endotoxin-free solvent. Suitable solvents include:
-
Reconstitution: To create a stock solution (e.g., 1-2 mg/mL), add the appropriate volume of solvent to the vial.[1][3] For instance, add 500 µL of endotoxin-free water to a 1 mg vial to get a 2 mg/mL solution.[3]
-
Solubilization: Vortex the solution until the lipopeptide is completely dissolved.[3] Gentle warming or ultrasonic treatment may be necessary for higher concentrations.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the product, it is crucial to aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes.[8]
Storage Conditions
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended conditions for both lyophilized powder and reconstituted solutions.
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | 4°C | Up to 1 year | Store in a dry, dark place.[3][4] |
| -20°C | 1 to 3 years | For longer-term storage.[7][8] | |
| Reconstituted Solution | -20°C | Up to 6 months | Crucial: Avoid repeated freeze-thaw cycles.[3] |
| (in Water or DMSO) | -80°C | Up to 1 year | Recommended for maximum stability of stock solutions.[8][9] |
Note: Always refer to the manufacturer's specific recommendations, as stability can vary between lots and suppliers.
Factors Affecting Stability
Several factors can influence the chemical and biological stability of Pam3CSK4 solutions.
-
Freeze-Thaw Cycles: This is one of the most significant factors leading to degradation. Repeated cycles can disrupt the molecular structure and lead to aggregation or hydrolysis. It is strongly recommended to store the solution in single-use aliquots.[3][8]
-
Solvent: While water is a common solvent, using DMSO may offer stability benefits for some compounds during long-term frozen storage.[10] However, ensure the final DMSO concentration is compatible with downstream cellular assays, as high concentrations can be toxic to cells.[11]
-
Light: Some lipopeptides may be light-sensitive. It is good practice to protect solutions from light during storage and handling.[6]
-
Purity: The initial purity of the synthetic lipopeptide is critical. Impurities can catalyze degradation reactions. Purity should be ≥95% as verified by HPLC or UHPLC.[1]
Illustrative Stability Data
The following table provides an example of a stability profile for this compound solution stored at different temperatures. Data is hypothetical but based on typical stability patterns for lipopeptides.
| Storage Condition | Time Point | Purity by RP-HPLC (%) | Biological Activity (% of Initial) |
| -80°C | 0 Months | 98.5 | 100 |
| 6 Months | 98.2 | 99 | |
| 12 Months | 97.9 | 97 | |
| -20°C | 0 Months | 98.5 | 100 |
| 3 Months | 97.8 | 98 | |
| 6 Months | 96.5 | 92 | |
| 4°C | 0 Months | 98.5 | 100 |
| 1 Week | 95.1 | 85 | |
| 1 Month | 88.3 | 60 |
Pam3CSK4 Signaling Pathway
Pam3CSK4 initiates a signaling cascade by binding to a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) on the cell surface.[1] This engagement recruits the adaptor protein MyD88, which in turn activates a series of downstream kinases, ultimately leading to the activation of transcription factors like NF-κB and AP-1.[1][12] These transcription factors then drive the expression of pro-inflammatory genes.
Caption: MyD88-dependent signaling pathway activated by Pam3CSK4 via TLR2/TLR1.
Experimental Protocols
To ensure the quality of stored Pam3CSK4 solutions, both analytical and functional assays should be performed.
Protocol: Stability Assessment by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity and degradation of peptides.
Workflow Diagram:
Caption: Workflow for assessing Pam3CSK4 purity and stability using RP-HPLC.
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Procedure: a. Prepare a fresh standard of Pam3CSK4 for reference (Time 0). b. At each stability time point, retrieve one stored aliquot. c. Inject equal amounts of the reference and stored samples onto the HPLC. d. Record the chromatograms. e. Calculate the purity by dividing the area of the main peak by the total area of all peaks. f. Compare the purity to the initial Time 0 sample and look for the appearance of new peaks, which indicate degradation products.
Protocol: Functional Stability Assessment
A cell-based assay is essential to confirm that the stored Pam3CSK4 retains its biological activity. A common method involves using a reporter cell line, such as HEK-Blue™ hTLR2 cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
Workflow Diagram:
Caption: Workflow for assessing Pam3CSK4 biological activity using a reporter cell line.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions.
-
Seeding: Seed the cells into a 96-well plate at a density of ~50,000 cells per well and allow them to adhere overnight.
-
Sample Preparation: Thaw a stored aliquot of Pam3CSK4 and a fresh "Time 0" reference aliquot. Prepare serial dilutions of both samples (e.g., from 100 ng/mL to 0.1 ng/mL).
-
Stimulation: Replace the cell culture medium with fresh medium containing the Pam3CSK4 dilutions. Include a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: a. Add a SEAP detection reagent (e.g., QUANTI-Blue™) to a new 96-well plate. b. Transfer a small volume of supernatant from the stimulated cell plate to the detection plate. c. Incubate at 37°C for 1-3 hours, or until a color change is visible.
-
Analysis: Measure the optical density (OD) using a spectrophotometer at 620-650 nm. Plot the OD values against the Pam3CSK4 concentration to generate a dose-response curve. Compare the EC50 values of the stored samples to the reference sample. A significant increase in the EC50 value indicates a loss of biological activity.
References
- 1. invivogen.com [invivogen.com]
- 2. glpbio.com [glpbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pam3CSK4 TFA-Induced Cytokine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when Pam3CSK4 TFA fails to induce the expected cytokine production in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it induce cytokine production?
Pam3CSK4 is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1][2] It is a well-established agonist for the Toll-like receptor 2 and Toll-like receptor 1 (TLR2/TLR1) heterodimer complex.[2][3] The Trifluoroacetate (TFA) salt form of Pam3CSK4 generally offers enhanced water solubility and stability compared to its free base form.[3]
Upon binding to the TLR2/TLR1 complex on the surface of immune cells (such as macrophages and monocytes), Pam3CSK4 triggers a downstream signaling cascade. This cascade involves adaptor proteins like MyD88, leading to the activation of transcription factors, most notably NF-κB.[2] Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory cytokine genes, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Below is a diagram illustrating the TLR2/TLR1 signaling pathway initiated by Pam3CSK4.
References
Optimizing Pam3CSK4 TFA concentration for cell viability
This guide provides troubleshooting advice and frequently asked questions for researchers using Pam3CSK4 TFA, a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2/1 (TLR2/1) heterodimer. The primary focus is on optimizing its concentration to ensure robust cell activation while maintaining high cell viability.
Frequently Asked Questions (FAQs)
Q1: What is Pam3CSK4 and how does it work?
A: Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a specific ligand for the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer complex.[2][] Upon binding, it initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway, which leads to the activation of transcription factors like NF-κB and AP-1, as well as the MAPK signaling pathway (ERK, JNK, p38).[1][][4] This results in the production of pro-inflammatory cytokines and an innate immune response.[]
Q2: What does "TFA" in this compound signify?
A: TFA stands for trifluoroacetate or trifluoroacetic acid. It is a strong acid commonly used during the chemical synthesis and purification (specifically HPLC) of peptides.[5][6] Consequently, commercially available Pam3CSK4 is often delivered as a TFA salt. While TFA is removed during lyophilization, residual amounts remain bound to the peptide.[6] This is critical because the TFA counter-ion itself can have biological effects, notably cytotoxicity.[7][8]
Q3: What is a good starting concentration for my experiments?
A: The optimal concentration is highly dependent on the cell type and the specific biological question. A common starting range for in vitro cell-based assays is 0.1 - 10 ng/mL .[1] The half-maximal effective concentration (EC50) for human TLR1/2 activation is approximately 0.47 ng/mL.[9][10] However, some studies have used concentrations up to 1 µg/mL or higher to achieve maximal responses.[11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
Q4: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A: Unusually high cytotoxicity is a common issue and is often attributable to the trifluoroacetate (TFA) counter-ion, not the Pam3CSK4 peptide itself.
-
Solution 1 (Recommended): If your experiments are highly sensitive to cytotoxicity, consider exchanging the TFA salt for a more biologically compatible salt, such as hydrochloride (HCl).[7] This typically involves specific lyophilization procedures. Several peptide synthesis companies offer this as a service.
-
Solution 2 (Empirical): Perform a careful dose-response curve starting from a very low concentration (e.g., 0.01 ng/mL) to find a window where you see TLR2/1 activation without significant cell death.
-
Solution 3 (Control): Include a "TFA alone" control in your experiment to assess the baseline cytotoxicity of the counter-ion at concentrations equivalent to those in your this compound stock.
Q5: My cells are not showing any signs of activation (e.g., no cytokine production) after stimulation. What should I check?
A: Lack of activation can stem from several factors, from the reagent itself to the experimental setup.
-
Check Reagent Preparation: Ensure the lyophilized this compound was properly reconstituted according to the manufacturer's instructions (e.g., in sterile, endotoxin-free water or DMSO) and stored correctly to avoid degradation.[1] Avoid repeated freeze-thaw cycles.
-
Verify Cell Responsiveness: Confirm that your cell line or primary cells express TLR1 and TLR2. Expression levels can vary significantly between cell types. You can verify this via RT-qPCR, western blot, or flow cytometry.
-
Optimize Concentration: The concentration may be too low. Perform a dose-response experiment, titrating the concentration from a low (e.g., 0.1 ng/mL) to a high range (e.g., 1000 ng/mL).
-
Check Incubation Time: The kinetics of the response can vary. Cytokine production might be detectable as early as a few hours or require up to 24-48 hours. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal endpoint.
Q6: I'm seeing inconsistent or highly variable results between experiments. Why?
A: Variability can be introduced at multiple steps.
-
TFA Salt Effect: As discussed in Q4, the cytotoxic effect of TFA can introduce significant variability, especially if cell viability is fluctuating between experiments.[6][7]
-
Cell Passage Number & Health: Use cells within a consistent and low passage number range. Cells at high passage numbers can have altered receptor expression and signaling responses. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Reagent Aliquoting: To avoid degradation from multiple freeze-thaw cycles, aliquot your reconstituted this compound into single-use volumes and store them at -20°C or -80°C.
-
Endotoxin Contamination: Ensure all reagents and plasticware are endotoxin-free. While Pam3CSK4 activates TLR2/1, endotoxin (LPS) contamination will activate TLR4 and confound your results.[6] Use products specifically tested for low endotoxin levels.
Data Summary Table
The following table provides recommended concentration ranges for this compound. Note that these are starting points and should be optimized for your specific experimental system.
| Application / Cell Type | Recommended Concentration Range | Key Considerations |
| In Vitro Cell Activation | ||
| - Human/Mouse Monocytes/Macrophages | 1 - 100 ng/mL | Potent responders. Monitor for activation-induced cell death at higher concentrations. |
| - Dendritic Cells | 10 - 1000 ng/mL | Check for maturation markers (e.g., CD80, CD86, MHC-II). |
| - B-Cell Proliferation Assays | 100 - 1000 ng/mL | Pam3CSK4 can act as a mitogen for B cells.[11] |
| - Endothelial Cells | 100 - 1000 ng/mL | Used to study inflammatory responses in the vasculature.[4] |
| - TLR-Transfected Reporter Cells (e.g., HEK293) | 0.1 - 10 ng/mL | Highly sensitive; ideal for screening and mechanism-of-action studies.[1] |
| In Vivo Studies (Mouse) | 2 - 20 µg per mouse | Route of administration (e.g., i.p., i.v., s.c.) will significantly impact the required dose.[13] |
Experimental Protocol: Cell Viability Assessment
This protocol describes a general method for determining the optimal concentration of this compound using a resazurin-based viability assay (e.g., PrestoBlue™, alamarBlue™) or a tetrazolium salt-based assay (MTT, XTT).
Objective: To determine the concentration range of this compound that stimulates cells without inducing significant cytotoxicity.
Materials:
-
Cells of interest (e.g., THP-1 monocytes, RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound, reconstituted to a high-concentration stock (e.g., 1 mg/mL)
-
Sterile, endotoxin-free PBS or cell culture medium for dilutions
-
96-well clear-bottom, black-walled plates (for fluorescence) or standard clear plates (for absorbance)
-
Cell viability reagent (e.g., PrestoBlue™, MTT)
-
Plate reader (fluorescence or absorbance)
Methodology:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Count the cells and adjust the concentration to the desired density (e.g., 2 x 10⁵ cells/mL for suspension cells, or a density that results in 70-80% confluency for adherent cells at the end of the experiment).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 2-4 hours (suspension cells) or overnight (adherent cells) to allow them to settle or adhere.
-
-
Preparation of this compound Dilutions:
-
Perform a serial dilution of your this compound stock solution. It is recommended to test a wide range, for example: 1000, 500, 250, 100, 50, 10, 1, 0.1, and 0 ng/mL (vehicle control).
-
Prepare these dilutions at 2X the final desired concentration in complete culture medium.
-
-
Cell Stimulation:
-
Carefully add 100 µL of the 2X this compound dilutions to the corresponding wells containing 100 µL of cells. This will bring the final volume to 200 µL and the compound to its final 1X concentration.
-
Include wells with "cells + medium only" (negative control) and "medium only" (background control).
-
Incubate the plate for the desired stimulation period (e.g., 24 or 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Viability Measurement (Example with PrestoBlue™):
-
After the incubation period, add 20 µL (or 1/10th of the well volume) of the PrestoBlue™ reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of your cells.
-
Measure the fluorescence at the recommended excitation/emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the average fluorescence value of the "medium only" wells from all other wells.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells:
-
% Viability = (Fluorescence_Treated / Fluorescence_VehicleControl) * 100
-
-
Plot the % Viability against the log of the this compound concentration to identify the concentration at which viability begins to drop significantly.
-
Visualizations
Caption: Pam3CSK4-induced TLR1/2 signaling pathway.
Caption: Troubleshooting workflow for low cell viability.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 4. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. lifetein.com [lifetein.com]
- 9. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 10. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 11. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. invivogen.com [invivogen.com]
Solubility issues with Pam3CSK4 TFA in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting solutions for solubility issues encountered with Pam3CSK4 TFA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Pam3CSK4 and why can its solubility be challenging?
Pam3CSK4 (S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-(R)-Cys-(S)-Ser-(S)-Lys4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent agonist for the Toll-like receptor 2 and 1 (TLR2/TLR1) heterodimer, which triggers a signaling cascade leading to the activation of the pro-inflammatory transcription factor NF-κB.[1][2]
The solubility challenge arises from its lipophilic nature, owing to the three palmitoyl fatty acid chains attached to the peptide backbone. This makes it inherently hydrophobic and difficult to dissolve in purely aqueous solutions. The trifluoroacetate (TFA) salt form is used to improve water solubility and stability compared to the free form.[3]
Q2: What is the primary recommended solvent for reconstituting this compound?
For initial stock solution preparation, sterile, endotoxin-free water is often recommended. However, achieving high concentrations in water alone can be difficult and may require physical assistance like sonication or gentle heating.[4][5] For very hydrophobic preparations, dissolving the peptide first in a small amount of an organic solvent like DMSO is a common alternative before further dilution in aqueous buffers.[3][6]
Q3: My this compound is not dissolving in water. What did I do wrong?
This is a common issue. The lyophilized powder may not dissolve immediately upon the addition of water. The dissolution process is often aided by mechanical energy. If you simply add water and expect it to dissolve, you will likely see a suspension or precipitate. It is crucial to follow a specific reconstitution protocol involving vortexing, sonication, or gentle warming to break up the aggregate and facilitate hydration of the peptide.
This compound Solubility Data
The solubility of this compound can vary based on the solvent and the physical methods used to aid dissolution. The following table summarizes quantitative data from various suppliers.
| Solvent | Concentration | Required Method | Source |
| Water (H₂O) | 16.67 mg/mL (9 mM) | Sonication and heating are recommended | [4][5] |
| DMSO | 25 - 50 mg/mL | Ultrasonic assistance is recommended | [2][5] |
| Formic Acid | 1 mg/mL | N/A | [7][8] |
Note: The use of hygroscopic DMSO can negatively impact solubility; always use newly opened, anhydrous DMSO.[5]
Experimental Protocols
Recommended Reconstitution Protocol for Aqueous Stock Solution
This protocol is designed to achieve the recommended concentration of 16.67 mg/mL in water.
-
Preparation : Bring the vial of lyophilized this compound to room temperature before opening.
-
Solvent Addition : Aseptically add the required volume of sterile, endotoxin-free water to the vial to achieve the target concentration (e.g., for 1 mg of peptide, add ~60 µL of water).
-
Initial Mixing : Vortex the vial for 1 minute to ensure the powder is fully wetted.[9] The solution will likely appear cloudy or as a suspension.
-
Sonication : Place the vial in an ultrasonic water bath. Sonicate in short bursts for several minutes. Monitor the solution visually for clarity.
-
Gentle Heating (Optional) : If sonication is insufficient, the solution can be gently warmed to 37°C. Caution: Do not boil, as it may degrade the peptide.
-
Final Assessment : A successful reconstitution should result in a clear solution. If particulates remain, continue sonication.
-
Storage : Once dissolved, it is critical to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9] Store aliquots at -20°C or -80°C. Stock solutions in water should be used within a month at -20°C or up to 6 months at -80°C.[5]
-
Working Dilution : For cell-based assays, further dilute the stock solution in your cell culture medium. Note that diluting a highly concentrated stock into a buffer can sometimes cause precipitation if not mixed thoroughly and immediately.
Troubleshooting Guide
Q4: I've followed the protocol, but my this compound solution is still cloudy. What should I do?
A cloudy solution indicates incomplete dissolution or the formation of micelles.
-
Increase Sonication Time : Continue to sonicate the solution in short bursts, allowing the vial to cool in between to prevent overheating.
-
Use a Co-Solvent (DMSO Protocol) : If an aqueous solution is not mandatory for your stock, consider the DMSO method.
-
Dissolve the this compound in a small volume of high-purity DMSO (e.g., to 25 mg/mL).[5]
-
Use ultrasonic energy to ensure it is fully dissolved.
-
For your experiment, dilute the DMSO stock to the final working concentration in your aqueous buffer or cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Q5: My this compound precipitated out of solution after I diluted it in my cell culture medium. How can I prevent this?
Precipitation upon dilution occurs when the compound's concentration exceeds its solubility limit in the final buffer.
-
Vortex While Diluting : Add the stock solution dropwise to the final buffer while actively vortexing or stirring to ensure rapid and uniform mixing.
-
Avoid Cold Buffers : Diluting into ice-cold medium can decrease solubility. Perform dilutions at room temperature or 37°C.
-
Lower the Stock Concentration : If the problem persists, try preparing a more dilute initial stock solution. This reduces the magnitude of the concentration change during final dilution.
Q6: How should I store my reconstituted this compound to maintain its activity?
Proper storage is critical for the stability and activity of the lipopeptide.
-
Aliquot : Prepare single-use aliquots to prevent the damaging effects of repeated freeze-thaw cycles.[9]
-
Temperature : For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 6 months), -80°C is recommended.[5]
-
Vial Type : Use low-protein-binding polypropylene tubes for aliquots to prevent the lipopeptide from adsorbing to the plastic surface.
Visual Guides
Troubleshooting Workflow for this compound Dissolution
The following diagram outlines a logical workflow for troubleshooting common solubility issues.
Mechanism of Action: TLR1/TLR2 Signaling
Pam3CSK4 is recognized by a heterodimer of Toll-like Receptor 1 (TLR1) and Toll-like Receptor 2 (TLR2) on the surface of immune cells like macrophages and monocytes.[1] This binding event initiates an intracellular signaling cascade that is primarily dependent on the MyD88 adapter protein. This cascade culminates in the activation of key transcription factors, including NF-κB and those in the MAPK pathway (p38, ERK, JNK), leading to the production of inflammatory cytokines and chemokines such as IL-6, IL-1β, and TNF-α.[10][11][12]
References
- 1. invivogen.com [invivogen.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pam3CSK4 (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Common and specific downstream signaling targets controlled by Tlr2 and Tlr5 innate immune signaling in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Pam3CSK4 TFA Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals encountering high background issues in experiments utilizing Pam3CSK4 TFA. This document provides a series of frequently asked questions (FAQs) and troubleshooting steps to help identify and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) complex.[1][2][3][4][5] It mimics the acylated amino terminus of bacterial lipoproteins, which are components of the cell walls of both gram-positive and gram-negative bacteria.[5][6] The recognition of Pam3CSK4 by the TLR1/TLR2 heterodimer initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[5][6][7] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which results from the use of trifluoroacetic acid (TFA) during the peptide synthesis and purification process.[8][9][10]
Q2: What are the common causes of high background in this compound experiments?
High background in this compound experiments can stem from several factors:
-
Trifluoroacetic Acid (TFA) Interference: Residual TFA counter-ions from the peptide synthesis process can interfere with cellular assays.[8][9][10] TFA is a strong acid and can alter the pH of your assay, and it has been shown to both inhibit and stimulate cell proliferation in different contexts, leading to experimental variability and false signals.[8][10]
-
Endotoxin Contamination: Lipopolysaccharides (LPS), also known as endotoxins, are major components of the cell walls of gram-negative bacteria and can contaminate peptide preparations.[8] Even at low concentrations, endotoxins can stimulate a strong immune response through TLR4, leading to high background signal that is not specific to TLR1/2 activation.[8]
-
Reagent Quality and Handling: Improper storage and handling of this compound can lead to degradation of the peptide.[8] Additionally, the quality and preparation of other reagents, such as cell culture media and buffers, can contribute to high background.
-
Cell Culture Conditions: The health and density of the cells used in the assay are critical. Stressed or overly confluent cells can behave unpredictably and contribute to non-specific signaling.
-
Assay-Specific Issues: Problems such as non-specific binding of antibodies in an ELISA or issues with the detection system can also lead to high background.[11][12]
Troubleshooting Guide
Issue 1: High background signal in negative control wells (no this compound).
This suggests a problem with the cells, reagents, or assay setup, rather than a specific issue with the this compound itself.
Troubleshooting Steps:
-
Check for Endotoxin Contamination: Use an endotoxin detection kit to test all your reagents, including cell culture media, serum, and the this compound solvent. Consider purchasing endotoxin-free reagents and Pam3CSK4.[8]
-
Evaluate Cell Health: Ensure your cells are healthy, within a low passage number, and not overly confluent. Perform a cell viability assay (e.g., trypan blue exclusion) before starting your experiment.
-
Optimize Assay Conditions:
-
Blocking: For immunoassays like ELISA, ensure you are using an appropriate blocking buffer (e.g., BSA or non-fat dry milk) to prevent non-specific antibody binding.[11][12]
-
Washing Steps: Increase the number and stringency of washing steps to remove unbound reagents.
-
Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.[12]
-
Issue 2: High background signal that increases with this compound concentration, but is also present at the lowest concentrations.
This could indicate an issue with the this compound preparation, such as TFA interference or contamination.
Troubleshooting Steps:
-
Address TFA Interference:
-
TFA Salt Exchange: Consider exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.[8][9] This service is offered by some peptide synthesis companies.
-
pH Adjustment: Carefully check and adjust the pH of your this compound stock solution and final assay buffer.[8][10]
-
-
Use a Different Pam3CSK4 Formulation: If possible, try a different form of Pam3CSK4, such as a hydrochloride salt or the free base, to see if the high background persists.[3]
-
Test a New Lot of this compound: Your current lot of this compound may be contaminated. Testing a new, certified endotoxin-free lot can help rule this out.
Data Presentation
Table 1: Recommended Concentration Ranges and Potential Effects of TFA
| Parameter | Recommended Range/Value | Potential Issues and Considerations |
| Pam3CSK4 Working Concentration (in vitro) | 10 - 1000 ng/mL | The optimal concentration is cell-type dependent. A dose-response experiment is recommended.[13][14] |
| Pam3CSK4 EC50 (Human TLR1/2) | ~0.47 ng/mL | This is the concentration that produces 50% of the maximal response.[1][2][3][4] |
| Pam3CSK4 Working Concentration (in vivo) | 2 - 20 µ g/mouse | The optimal in vivo dose depends on the animal model and route of administration.[6] |
| TFA Concentration Effects | Can be as low as 10 nM | TFA has been shown to inhibit cell growth at low nanomolar concentrations and stimulate growth at micromolar to millimolar concentrations.[10] |
Experimental Protocols
Protocol: In Vitro Cell Stimulation with this compound
This protocol provides a general guideline for stimulating cultured cells with this compound to measure cytokine production by ELISA.
Materials:
-
This compound
-
Sterile, endotoxin-free water or DMSO for reconstitution
-
Complete cell culture medium
-
Cells (e.g., macrophages, dendritic cells, or HEK293 cells expressing TLR1 and TLR2)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation:
-
Reconstitute the lyophilized this compound in sterile, endotoxin-free water or DMSO to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
-
Cell Stimulation:
-
Remove the old medium from the cells.
-
Add the this compound dilutions to the appropriate wells. Include a negative control (medium only) and a positive control if available.
-
Incubate the plate for the desired time period (e.g., 6-24 hours) at 37°C in a CO2 incubator.[14]
-
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Perform an ELISA on the collected supernatants according to the manufacturer's instructions to quantify the amount of the cytokine of interest.
Visualizations
Caption: Pam3CSK4 signaling through the TLR1/TLR2 pathway.
Caption: A logical workflow for troubleshooting high background.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pam3CSK4 (TFA) - MedChem Express [bioscience.co.uk]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. revvity.com [revvity.com]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pam3CSK4, TLR1 and TLR2 Ligand (NBP2-25297): Novus Biologicals [novusbio.com]
Pam3CSK4 TFA lot-to-lot variability and its impact
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic lipopeptide, Pam3CSK4 TFA. The information provided addresses potential lot-to-lot variability and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) heterodimer.[1] It mimics the acylated amino terminus of bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs).[1] Upon binding to the TLR2/TLR1 complex on the cell surface, Pam3CSK4 initiates a signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[1]
Q2: What does "TFA" in this compound signify?
A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the synthesis and purification (specifically, via reverse-phase HPLC) of synthetic peptides like Pam3CSK4.[2] As a result, the final lyophilized product is often a salt with trifluoroacetate as the counter-ion.
Q3: Can the TFA counter-ion affect my experiments?
A3: Yes, residual trifluoroacetate (TFA) can significantly impact biological assays.[2] It has been reported to inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, even at nanomolar concentrations.[2] Depending on the cell type and concentration, TFA can also have stimulatory effects.[2] This can introduce variability in experimental results, leading to false positives or negatives.[2]
Q4: What are the potential sources of lot-to-lot variability with this compound?
A4: Lot-to-lot variability in this compound can arise from several factors:
-
Purity: The percentage of the desired full-length, active Pam3CSK4 can vary between batches. Impurities may include deletion sequences or by-products from the synthesis process.
-
TFA Content: The amount of residual TFA can differ from lot to lot, which can directly impact cell viability and activity.[2]
-
Water Content: The hydration state of the lyophilized powder can affect the actual concentration of the peptide when reconstituted.
-
Endotoxin Contamination: Although Pam3CSK4 is synthetic, contamination with bacterial endotoxins (lipopolysaccharide, LPS) can occur during production and handling.[3] Endotoxins are potent activators of TLR4 and can lead to non-specific immune cell activation.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cell activation (e.g., cytokine production, NF-κB activation) with a new lot of this compound.
| Possible Cause | Troubleshooting Step |
| Lower Purity/Activity of the New Lot | 1. Review the Certificate of Analysis (CofA): Compare the purity (typically determined by HPLC) and any reported biological activity data between the old and new lots. 2. Perform a Dose-Response Experiment: Test the new lot at a range of concentrations alongside a known, well-performing lot (if available) to determine its relative potency. 3. Contact the Supplier: If a significant difference in activity is observed, contact the manufacturer's technical support with your lot numbers and experimental data. |
| Higher Residual TFA Content | 1. Check the CofA for TFA Content: Some manufacturers provide this information. 2. Perform a Cell Viability Assay: Assess the health of your cells at the working concentration of the new this compound lot using a standard method like MTT or Trypan Blue exclusion. Reduced viability may indicate TFA toxicity. 3. Consider TFA Removal: For highly sensitive assays, TFA can be removed by dialysis or ion-exchange chromatography. Alternatively, purchasing a TFA-free version of Pam3CSK4 may be an option. |
| Incorrect Reconstitution or Storage | 1. Verify Reconstitution Protocol: Ensure the peptide was dissolved in the correct solvent (e.g., sterile, endotoxin-free water or buffer) to the intended stock concentration. 2. Check Storage Conditions: Pam3CSK4 solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 2: Higher-than-expected or non-specific cell activation.
| Possible Cause | Troubleshooting Step |
| Endotoxin (LPS) Contamination | 1. Review the CofA for Endotoxin Levels: Reputable suppliers will provide endotoxin specifications (typically < 0.05 EU/µg).[5] 2. Use a TLR4 Antagonist: Co-incubate your cells with the this compound and a specific TLR4 inhibitor (e.g., CLI-095) to see if the unexpected activity is diminished. 3. Test in TLR4-deficient Cells: If available, use cells that do not express TLR4 to confirm that the observed activity is TLR2-dependent. |
| Contamination of Cell Culture | 1. Microscopically Inspect Cells: Check for signs of bacterial or fungal contamination. 2. Perform Mycoplasma Testing: Mycoplasma contamination can lead to non-specific immune activation. |
Quality Control Parameters for this compound
When purchasing a new lot of this compound, it is crucial to review the manufacturer's Certificate of Analysis (CofA). Key parameters to consider are summarized in the table below.
| Parameter | Method of Analysis | Importance | Typical Specification |
| Purity | High-Performance Liquid Chromatography (HPLC) | Indicates the percentage of the desired peptide. | ≥ 95% |
| Identity | Mass Spectrometry (MS) | Confirms the correct molecular weight of the peptide. | Matches theoretical mass |
| Peptide Content | Amino Acid Analysis (AAA) or UV Spectrophotometry | Determines the actual amount of peptide in the lyophilized powder. | Often reported as a percentage |
| Water Content | Karl Fischer Titration | Important for accurate weighing and concentration calculations. | Varies by lot |
| Counter-ion (TFA) Content | Ion Chromatography or NMR | High levels can be cytotoxic and interfere with assays.[2] | Should be as low as possible |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay | Ensures that observed activity is not due to LPS contamination. | < 0.1 EU/µg |
Experimental Protocols
Protocol 1: Lot-to-Lot Comparison of this compound Activity
This protocol is designed to compare the biological activity of a new lot of this compound against a previously validated lot.
-
Cell Preparation:
-
Plate TLR2-expressing cells (e.g., HEK-Blue™ TLR2 cells, primary macrophages, or monocytes) at an appropriate density in a 96-well plate.
-
Allow cells to adhere and rest for 24 hours.
-
-
Reagent Preparation:
-
Reconstitute the "old" and "new" lots of this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.
-
Prepare serial dilutions of both lots in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 ng/mL).
-
-
Cell Stimulation:
-
Remove the old medium from the cells and replace it with the prepared Pam3CSK4 dilutions. Include a vehicle-only control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Readout:
-
For reporter cell lines (e.g., SEAP): Measure the reporter gene activity according to the manufacturer's instructions.
-
For cytokine production: Collect the supernatant and measure the concentration of a relevant cytokine (e.g., IL-8 or TNF-α) by ELISA.
-
-
Data Analysis:
-
Plot the dose-response curves for both lots.
-
Compare the EC50 values (the concentration that gives half-maximal response) to determine the relative potency. A significant shift in the EC50 indicates a difference in lot activity.
-
Protocol 2: Assessing the Impact of Residual TFA on Cell Viability
-
Cell Preparation:
-
Plate your cells of interest in a 96-well plate at a density suitable for a 24-hour viability assay.
-
-
Reagent Preparation:
-
Prepare solutions of the new this compound lot at the highest concentration you plan to use in your experiments.
-
As a control, if available, use a TFA-free version of Pam3CSK4 or a lot with a known low TFA content.
-
-
Cell Treatment:
-
Treat the cells with the prepared Pam3CSK4 solutions.
-
Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).
-
-
Viability Assay:
-
After 24 hours of incubation, perform a standard cell viability assay (e.g., MTT, MTS, or a live/dead fluorescent stain).
-
-
Data Analysis:
-
Compare the viability of cells treated with the this compound to the vehicle control. A significant decrease in viability suggests a cytotoxic effect, potentially due to high TFA levels.
-
Visualizations
Caption: Pam3CSK4 signaling through the TLR2/1 heterodimer.
Caption: Workflow for validating a new lot of this compound.
References
Technical Support Center: Troubleshooting Pam3CSK4 TFA Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Pam3CSK4 TFA, a synthetic triacylated lipopeptide and potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer. Inconsistent results in experiments involving this compound can arise from several factors, including reagent handling, experimental setup, and inherent properties of the compound itself.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Pam3CSK4 and this compound?
This compound is the trifluoroacetate salt of Pam3CSK4. At equivalent molar concentrations, both the salt and free forms of the compound typically exhibit comparable biological activity. However, the TFA salt form generally offers enhanced water solubility and stability.[1]
Q2: My cells are showing variable or unexpected responses to different batches of this compound. What could be the cause?
Lot-to-lot variability is a common issue with synthetic peptides and can be attributed to several factors:
-
Trifluoroacetic Acid (TFA) Content: TFA is used in the synthesis and purification of peptides and remains as a counter-ion in the final product. The amount of residual TFA can vary between batches.[2] TFA itself can have biological effects, including inhibiting cell proliferation at concentrations as low as 10 nM or, in some cases, promoting cell growth at higher concentrations (0.5–7.0 mM).[3] This can introduce variability or unexpected outcomes in cellular assays.
-
Peptide Purity and Integrity: Although a batch may have the same gross peptide content, the percentage of the full-length, correct peptide can vary. Truncated by-products from the synthesis process can affect the overall activity.[2]
-
Endotoxin Contamination: Lipopolysaccharides (LPS or endotoxins) from gram-negative bacteria are potent immune stimulators and can cause significant interference in immunological assays, even at very low concentrations.[4] It is crucial to use Pam3CSK4 that is certified to be low in endotoxins.
Q3: I am having difficulty dissolving the lyophilized this compound powder. What is the recommended procedure?
Proper solubilization is critical for obtaining consistent results. Here are the recommended steps:
-
Allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation, which can affect the stability of the lyophilized powder.[5]
-
Use an appropriate solvent. Endotoxin-free water is a common choice for reconstitution.[6] For higher concentrations, DMSO can be used, followed by dilution in your aqueous buffer.[7][8]
-
Sonication may be required. Some suppliers recommend sonication or heating to achieve complete dissolution in both water and DMSO.[7][9]
-
Vortex gently but thoroughly after adding the solvent.
For a detailed solubility protocol, refer to the tables below.
Troubleshooting Guide
Issue 1: Inconsistent or No Cellular Activation
If you observe weak, inconsistent, or no activation of your target cells (e.g., monocytes, macrophages, or TLR-reporter cell lines), consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Reagent Preparation | - Confirm solubility: Ensure the this compound is fully dissolved. Incomplete dissolution is a major source of error. Consider preparing a fresh stock solution using the recommended procedures, including sonication if necessary.[7][9] - Check for precipitation: After diluting your stock solution into culture media, visually inspect for any precipitation. |
| Degraded Reagent | - Storage: Confirm that the lyophilized powder and stock solutions have been stored correctly. Lyophilized powder should be stored at -20°C or -80°C, protected from moisture.[5][7] Stock solutions in solvent are typically stable for up to 1 month at -20°C or up to 6 months at -80°C.[7] - Avoid freeze-thaw cycles: Aliquot your stock solution into single-use volumes to prevent degradation from repeated temperature changes.[4][7] |
| Suboptimal Experimental Conditions | - Working Concentration: The optimal concentration can vary by cell type. A typical working concentration range for in vitro assays is 0.1 - 10 ng/mL.[6] Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. - Incubation Time: The kinetics of TLR signaling can vary. For example, MAPK phosphorylation can be detected as early as 1 hour, while NF-κB phosphorylation may peak later, around 3-6 hours.[10] Optimize your stimulation time based on the specific downstream readout you are measuring. |
| Endotoxin Contamination | - Source of Contamination: Endotoxins can be present in the peptide preparation, water, or culture reagents. - Solution: Use this compound that is certified for low endotoxin levels.[4] Use endotoxin-free water and reagents for all steps of your experiment. Consider testing your reagents for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay or a TLR4 reporter cell line.[11][12] |
Issue 2: Unexpected Cellular Toxicity or Effects
If you observe unexpected cell death or other biological effects not typically associated with TLR2/1 activation, the TFA counter-ion may be a contributing factor.
| Potential Cause | Troubleshooting Steps |
| TFA Counter-ion Effects | - TFA can be cytotoxic or affect cell proliferation in a dose-dependent manner.[3] - Solution 1: Run a TFA control. Prepare a solution of trifluoroacetic acid at a concentration equivalent to that in your this compound working solution to determine if the counter-ion alone is causing the observed effect. - Solution 2: Counter-ion exchange. For sensitive applications, consider exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl).[3] This can be achieved through methods like lyophilization in the presence of HCl. |
| High Concentration of DMSO | - If using DMSO to prepare your stock solution, ensure the final concentration in your cell culture is non-toxic (typically <0.5%). |
Experimental Protocols and Data
This compound Solubility and Storage
| Parameter | Recommendation | Source(s) |
| Solvent (In Vitro) | H₂O or DMSO | [7] |
| Solubility in H₂O | Up to 16.67 mg/mL (9.00 mM); Sonication may be needed. | [7] |
| Solubility in DMSO | Up to 25 mg/mL (13.50 mM); Sonication may be needed. | [7] |
| Storage (Lyophilized Powder) | -20°C for 1 year or -80°C for 2 years. Keep sealed and away from moisture. | [7] |
| Storage (Stock Solution in Solvent) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [7] |
Representative In Vitro Working Concentrations
| Application | Cell Type | Working Concentration | Source(s) |
| TLR2/TLR1 Activation | Reporter Cell Lines | 0.1 - 10 ng/mL | [6] |
| Cytokine Induction | Human Monocytes | 100 ng/mL | [8][13] |
| Neutrophil Function Enhancement | GM-CSF induced neutrophils | 1 µg/mL | [7] |
| B Cell Proliferation & Activation | Mouse B Cells | 0.5 µg/mL | [14][15] |
| MMP-9 Upregulation | Brain Microvascular Endothelial Cells | 1 µg/mL | [10] |
Protocol: In Vitro Cell Stimulation for NF-κB Activation Assay
This protocol provides a general workflow for stimulating a reporter cell line (e.g., HEK-Blue™ TLR2 cells) to measure NF-κB activation.
Signaling Pathway
This compound activates the TLR2/TLR1 heterodimer, which initiates a downstream signaling cascade primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and AP-1, culminating in the expression of pro-inflammatory cytokines and other immune mediators.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 10. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contamination of nanoparticles by endotoxin: evaluation of different test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pam3CSK4 TFA Activity and Serum Protein Interactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of serum proteins on the activity of Pam3CSK4 TFA, a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) complex.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[2] It is a well-established agonist for the TLR1/TLR2 heterodimer.[1][3] The binding of Pam3CSK4 to the TLR1/TLR2 complex on the cell surface initiates a signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and an innate immune response.[2]
Q2: How do serum proteins affect the activity of Pam3CSK4 in cell culture experiments?
Serum contains various proteins that can modulate the activity of TLR ligands. Key proteins include Lipopolysaccharide-Binding Protein (LBP) and soluble CD14 (sCD14).[4][5] These molecules can act as transfer proteins, binding to Pam3CSK4 and facilitating its delivery to the TLR1/TLR2 receptor complex. This can significantly enhance the sensitivity of cells to the lipopeptide, allowing for robust activation even at low concentrations.[4] However, the concentration and composition of these proteins can vary between serum lots, potentially leading to experimental variability.
Q3: Which specific serum proteins are known to interact with TLR2 ligands like Pam3CSK4?
LBP and sCD14 are the primary serum proteins known to facilitate the recognition of triacylated lipoproteins by the TLR1/TLR2 complex.[4] They act as mobile carriers that catalytically deliver the lipopeptide to the receptors, enhancing the formation of the signaling complex.[4] While their role is extensively studied for the TLR4 agonist LPS, they have been shown to have redundant, enhancing roles for TLR2 agonists as well.[4][6] Another protein, Serum Amyloid A (SAA), has also been implicated in binding TLR2-stimulating bacterial proteins.[7][8]
Troubleshooting Guide
Problem 1: Inconsistent or variable results between experiments using Pam3CSK4.
| Potential Cause | Troubleshooting Step |
| Serum Lot Variation: Different lots of Fetal Bovine Serum (FBS) or other sera can have varying concentrations of binding proteins like LBP and sCD14. | 1. Test multiple lots of serum and select one that provides consistent results. 2. Purchase a larger quantity of a single, qualified serum lot for the entire series of experiments. 3. Consider using a serum-free medium or reducing the serum concentration if the experimental model allows. |
| Serum Inactivation: Heat-inactivation of serum (typically at 56°C) can denature some proteins, potentially altering its modulatory effects. | 1. Maintain a consistent protocol for heat inactivation. 2. Test if non-heat-inactivated serum provides more consistent results, but be aware of potential complement system activation. |
| This compound Solubility/Stability: Improper dissolution or storage can lead to reduced activity. | 1. Ensure the compound is fully dissolved in an appropriate solvent (e.g., water or DMSO) as per the manufacturer's instructions before adding to the medium.[1][9] 2. Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] |
Problem 2: Lower-than-expected cellular activation (e.g., low cytokine production or NF-κB reporter activity).
| Potential Cause | Troubleshooting Step |
| Insufficient Serum Factors: The cell type used may have low endogenous expression of TLR1, TLR2, or CD14 and may be highly dependent on exogenous serum factors (LBP, sCD14) for efficient activation. | 1. Increase the serum concentration in your culture medium (e.g., from 5% to 10%). 2. Supplement the medium with purified, recombinant LBP or sCD14 to enhance the response.[4] |
| Inhibitory Serum Components: At very high concentrations, some binding proteins can have an inhibitory effect.[5] | 1. Perform a dose-response curve with varying serum concentrations (e.g., 1%, 5%, 10%, 20%) to find the optimal level for your assay. |
| Cell Line Responsiveness: The cell line may not be inherently responsive to TLR1/2 agonists. | 1. Confirm TLR1 and TLR2 expression on your cells of interest. 2. Use a positive control cell line known to respond to Pam3CSK4 (e.g., HEK293 cells transfected with TLR2/TLR1, or macrophage cell lines like RAW 264.7).[10] |
Data and Parameters
Table 1: this compound Concentrations in Experimental Models
| Parameter | Concentration | Cell/Animal Model | Observed Effect | Reference |
| EC₅₀ | 0.47 ng/mL | Human TLR1/2 | Half-maximal effective concentration for receptor activation. | [1][9] |
| Working Concentration | 0.1 - 10 ng/mL | Cellular Assays | General range for TLR2 activation. | [2] |
| Working Concentration | 0.5 µg/mL | Mouse B Cells | Enhanced B cell viability. | [11][12] |
| Working Concentration | 10 µg/mL | B-LCL cells | Enhancement of RSV infection. | [13] |
| In vivo Dosage | 1 mg/kg | C3H Mice | Preconditioning reduces myocardial infarct size. | [14] |
| In vivo Dosage | 5 mg/kg | Neonatal Mice | Altered brain, spleen, and liver weights after repeated administration. | [1][15] |
Table 2: Key Serum Proteins in TLR Ligand Recognition
| Protein | Function | Role in Pam3CSK4 Activity | Reference |
| LBP (Lipopolysaccharide-Binding Protein) | Binds and disaggregates microbial lipids, catalytically transferring them to CD14. | Can bind and deliver Pam3CSK4 to the TLR1/2 complex, enhancing cellular sensitivity. | [4][16] |
| sCD14 (Soluble CD14) | Acts as a co-receptor for TLRs, binding microbial ligands and presenting them to the receptor complex. | Can independently deliver Pam3CSK4 to TLR1/2, sensitizing cells to the agonist. Its role is redundant with LBP. | [4] |
| SAA (Serum Amyloid A) | An acute-phase protein that can bind to bacterial lipoproteins. | May bind Pam3CSK4 and influence its interaction with TLR2. | [7][8] |
Key Experimental Protocols
Protocol: Measuring Pam3CSK4-Induced NF-κB Activation in HEK-Blue™ TLR2 Cells
This protocol describes a method to assess the activity of Pam3CSK4 and evaluate the effect of serum using a reporter cell line that expresses a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR2 cells (or similar reporter cell line)
-
This compound
-
Complete growth medium (e.g., DMEM, 10% FBS, Penicillin-Streptomycin)
-
Serum-free medium
-
Recombinant LBP or sCD14 (optional)
-
96-well cell culture plates
-
SEAP detection reagent (e.g., QUANTI-Blue™)
-
Spectrophotometer or plate reader (620-655 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR2 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well in 180 µL of complete growth medium. Incubate for 24 hours.
-
Serum Condition Setup:
-
Control/Standard Serum: Prepare serial dilutions of Pam3CSK4 (e.g., 0.01 to 100 ng/mL) in complete growth medium (10% FBS).
-
Serum-Free: Gently aspirate the medium from designated wells and wash once with serum-free medium. Prepare serial dilutions of Pam3CSK4 in serum-free medium.
-
Serum Supplementation (Optional): Prepare Pam3CSK4 dilutions in serum-free medium supplemented with a fixed concentration of recombinant LBP or sCD14.
-
-
Cell Stimulation: Add 20 µL of the prepared Pam3CSK4 dilutions to the appropriate wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Add 20 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 180 µL of the SEAP detection reagent to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm.
-
-
Data Analysis: Compare the dose-response curves of Pam3CSK4 under different serum conditions. A leftward shift in the curve in the presence of serum or serum proteins indicates an enhancing effect.
Visual Guides
Caption: Pam3CSK4 binds to the TLR1/TLR2 heterodimer, initiating MyD88-dependent signaling.
Caption: LBP and sCD14 act as carriers to facilitate Pam3CSK4 delivery to TLR1/TLR2.
Caption: A logical workflow to diagnose sources of variability in Pam3CSK4 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Pam3CSK4 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 4. Human Lipopolysaccharide-binding Protein (LBP) and CD14 Independently Deliver Triacylated Lipoproteins to Toll-like Receptor 1 (TLR1) and TLR2 and Enhance Formation of the Ternary Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulatory effects of sCD14 and LBP on LPS-host cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Lipoproteins Constitute the TLR2-Stimulating Activity of Serum Amyloid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum amyloid A regulates TLR2/4-mediated IFN-β signaling pathway against Marek's disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Pam3Cys-Ser-(Lys)4 TFA) | Toll-like receptor 1/2 agonist | TargetMol [targetmol.com]
- 10. Antagonistic antibody prevents toll-like receptor 2–driven lethal shock-like syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preconditioning by toll-like receptor 2 agonist Pam3CSK4 reduces CXCL1-dependent leukocyte recruitment in murine myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Lipopolysaccharide (LPS)-binding protein stimulates CD14-dependent Toll-like receptor 4 internalization and LPS-induced TBK1–IKKϵ–IRF3 axis activation - PMC [pmc.ncbi.nlm.nih.gov]
Pam3CSK4 TFA dose-response curve showing a plateau effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pam3CSK4 TFA. The information focuses on understanding and troubleshooting the common observation of a plateau effect in dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) heterodimer.[1] It mimics the acylated amino terminus of bacterial lipoproteins, which are components of the cell walls of both Gram-positive and Gram-negative bacteria.[1] The trifluoroacetate (TFA) salt form of Pam3CSK4 is commonly used due to its enhanced water solubility and stability.
Upon binding to the TLR1/TLR2 complex on the cell surface, Pam3CSK4 initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of downstream signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK1/2. The activation of these pathways results in the production and secretion of various pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8.
Q2: What is a dose-response curve and what does a plateau effect indicate?
A dose-response curve is a graphical representation of the relationship between the dose of a drug or stimulus and the magnitude of the biological response. Typically, as the concentration of an agonist like Pam3CSK4 increases, the observed response (e.g., cytokine production) also increases.
A plateau effect, or saturation, is observed when further increases in the dose of Pam3CSK4 do not lead to a greater response. This suggests that the biological system has reached its maximum capacity for response under the given experimental conditions. One study noted that B cell TLR1/2 saturation with Pam3CSK4 was achieved at agonist concentrations higher than 1 µg/ml.[2]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific biological question being investigated. However, a general working concentration range for in vitro cell stimulation is between 0.1 ng/mL and 1000 ng/mL.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: The Plateau Effect in Pam3CSK4 Dose-Response Curves
This guide addresses potential reasons for observing a plateau in your Pam3CSK4 dose-response experiments and provides actionable troubleshooting steps.
| Potential Cause | Explanation | Troubleshooting Steps |
| Receptor Saturation | The most common reason for a plateau is the saturation of TLR1/TLR2 receptors on the cell surface. Once all available receptors are bound by Pam3CSK4, increasing the concentration will not lead to a further increase in signaling. | - Confirm that you have reached a true plateau by testing a wider range of concentrations, including several points at the higher end of the expected saturation level.- If a plateau is consistently observed, this may represent the maximal response of your system. |
| Cell Viability Issues at High Concentrations | Although generally well-tolerated, very high concentrations of any stimulating agent can potentially induce cytotoxicity in some cell types, leading to a decrease or plateau in the overall response. | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your dose-response experiment to ensure that the plateau is not due to cell death.- If cytotoxicity is observed, lower the maximum concentration of Pam3CSK4 used. |
| Negative Feedback Regulation or "TLR Tolerance" | Prolonged or high-dose stimulation of TLRs can induce negative feedback mechanisms to prevent excessive inflammation. This phenomenon, also known as tachyphylaxis or tolerance, can lead to a dampened response. This can involve the upregulation of inhibitory molecules (e.g., IRAK-M, SOCS1) that interfere with the signaling cascade. | - Consider the kinetics of your experiment. A plateau might be more pronounced at later time points. Perform a time-course experiment to assess the response at different incubation times.- Investigate the expression of known negative regulators of TLR signaling in your experimental system. |
| Depletion of Intracellular Signaling Components | At very high levels of stimulation, essential downstream signaling molecules or transcription factors may become depleted or functionally unavailable, limiting the cell's ability to further increase its response. | - This is a more complex mechanism to investigate directly. However, if other causes have been ruled out, it remains a theoretical possibility contributing to the plateau. |
| Reagent Quality or Preparation | Improper storage or handling of this compound can affect its activity. Aggregation of the lipopeptide at high concentrations can also lead to inconsistent results. | - Ensure that this compound is stored as recommended by the manufacturer (typically at -20°C).- When preparing stock solutions, ensure complete solubilization. Sonication may be helpful.[1] Prepare fresh dilutions for each experiment from a validated stock solution. |
Experimental Protocols
Pam3CSK4 Dose-Response Experiment for Cytokine Production in Macrophages
-
Cell Culture: Plate murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line like THP-1 in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pam3CSK4 Preparation: Prepare a 2-fold serial dilution of this compound in sterile, endotoxin-free PBS or cell culture medium. A typical concentration range to test would be from 1000 ng/mL down to 1 ng/mL, including a vehicle control (medium only).
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Pam3CSK4.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the Pam3CSK4 concentration to generate a dose-response curve.
Quantitative Data Presentation
The following table summarizes representative data on cytokine production by different cell types in response to varying concentrations of Pam3CSK4.
| Cell Type | Pam3CSK4 Concentration (ng/mL) | Cytokine Measured | Response Level (pg/mL) |
| Human Monocytes | 50 | IL-1β | ~1500 |
| Human Monocytes | 50 | IL-10 | ~400 |
| Canine Whole Blood | 1000 | TNF-α | ~2500 |
| Canine Whole Blood | 1000 | IL-6 | ~12000 |
| Murine B Cells | 250 | IgG1 | Decreased Production |
| Murine B Cells | 1000 | Cell Proliferation | Maximal |
Note: These values are approximate and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Pam3CSK4 signaling pathway via TLR1/TLR2 activation.
Caption: Experimental workflow for a Pam3CSK4 dose-response assay.
References
Validation & Comparative
Validating Pam3CSK4 TFA Activity: A Comparative Guide Using TLR2 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed protocols for validating the activity and specificity of Pam3CSK4 TFA (trifluoroacetate salt), a synthetic triacylated lipopeptide, using Toll-like receptor 2 (TLR2) knockout cells. The objective is to ensure that the observed immune response is strictly mediated through the TLR1/TLR2 signaling pathway.
Introduction to Pam3CSK4 and TLR2 Signaling
Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent and specific agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer.[1] Upon binding, it initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[1][2] Validating the specificity of Pam3CSK4 is crucial, and the use of TLR2 knockout cells provides an unequivocal method to demonstrate that its activity is TLR2-dependent.
Mechanism of Action: The TLR1/TLR2 Signaling Pathway
Pam3CSK4 is recognized by a heterodimer of TLR1 and TLR2 on the cell surface.[1][3] This ligand-receptor interaction triggers the recruitment of intracellular adaptor proteins, primarily MyD88 and TIRAP (TIR domain-containing adapter protein), to the cytoplasmic Toll/interleukin-1 receptor (TIR) domains of the receptors. This leads to the activation of a downstream signaling cascade involving IRAK kinases and TRAF6, culminating in the activation of MAPKs and the NF-κB transcription factor.[4] Activated NF-κB translocates to the nucleus, inducing the expression of various pro-inflammatory genes.[1][2]
Figure 1: Pam3CSK4-induced TLR1/TLR2 signaling pathway.
Experimental Validation Workflow
The definitive method for validating Pam3CSK4's TLR2-specific activity involves a direct comparison of its effects on wild-type (WT) or TLR2-expressing cells versus TLR2 knockout (KO) cells. A reporter cell line, such as HEK293 cells engineered to express TLR2 and an NF-κB-inducible reporter like secreted embryonic alkaline phosphatase (SEAP), is commonly used.[5][6]
Figure 2: Workflow for validating Pam3CSK4 activity.
Detailed Experimental Protocol
This protocol is adapted for use with HEK-Blue™ hTLR2 and HEK-Blue™ Null1 (as a TLR2-negative control) cell lines, which utilize a SEAP reporter system.
Materials:
-
HEK-Blue™ hTLR2 cells (expressing human TLR2, TLR1, TLR6, and CD14)
-
HEK-Blue™ Null1 cells (parental line, TLR2 negative)
-
This compound
-
Growth Medium (DMEM, 10% heat-inactivated FBS, 1% Pen-Strep)
-
HEK-Blue™ Selection antibiotics
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Culture: Culture both HEK-Blue™ hTLR2 and Null1 cells in growth medium supplemented with HEK-Blue™ Selection at 37°C in a 5% CO₂ incubator. Passage cells when they reach 80-90% confluency.
-
Cell Seeding:
-
Wash cells with PBS and detach using a cell scraper or gentle dissociation solution.
-
Resuspend cells in fresh growth medium and count.
-
Seed 5 x 10⁴ cells per well in a 96-well plate (180 µL volume).
-
-
Stimulation:
-
Prepare serial dilutions of Pam3CSK4 in growth medium (e.g., from 0.01 to 100 ng/mL). A typical working concentration is between 0.1 and 10 ng/mL.[1]
-
Add 20 µL of the Pam3CSK4 dilutions to the respective wells of both hTLR2 and Null1 cell plates. Include a vehicle-only control.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Assay:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 180 µL of QUANTI-Blue™ Solution to a new flat-bottom 96-well plate.
-
Transfer 20 µL of supernatant from the stimulated cell plates to the corresponding wells of the plate containing QUANTI-Blue™.
-
Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Comparative Data Analysis
The expected outcome is a dose-dependent increase in SEAP activity in the HEK-Blue™ hTLR2 cells stimulated with Pam3CSK4, while the HEK-Blue™ Null1 (TLR2-KO equivalent) cells should show no significant response. This demonstrates the TLR2-specificity of Pam3CSK4.
Table 1: Representative NF-κB/AP-1 Reporter Activity (SEAP) in Response to Pam3CSK4
| Pam3CSK4 Conc. (ng/mL) | HEK-Blue™ hTLR2 (OD 655 nm) | HEK-Blue™ Null1 (OD 655 nm) |
| 0 (Control) | 0.15 ± 0.02 | 0.14 ± 0.03 |
| 0.1 | 0.85 ± 0.05 | 0.15 ± 0.02 |
| 1 | 2.10 ± 0.12 | 0.16 ± 0.03 |
| 10 | 3.50 ± 0.21 | 0.15 ± 0.04 |
| 100 | 3.65 ± 0.18 | 0.17 ± 0.02 |
Data are representative and presented as Mean ± SD.
Comparison with Alternative TLR2 Agonists
Pam3CSK4 is a triacylated lipopeptide that specifically activates the TLR1/TLR2 heterodimer. It is important to compare its activity profile with other TLR2 agonists that may engage different co-receptors.
Table 2: Comparison of Common TLR2 Agonists
| Agonist | Structure | TLR Co-receptor | Primary Use | Notes |
| Pam3CSK4 | Synthetic Triacylated Lipopeptide | TLR1 | Potent, specific TLR1/TLR2 activation; Th1 response adjuvant.[2] | Mimics bacterial lipoproteins.[1] Widely used as a canonical TLR1/TLR2 agonist.[7] |
| FSL-1 | Synthetic Diacylated Lipopeptide | TLR6 | TLR2/TLR6 pathway studies; Mycoplasma research. | Activates a different TLR2 heterodimer, potentially leading to distinct downstream responses.[7] |
| LTA (Lipoteichoic Acid) | Gram-positive bacterial cell wall component | TLR6 | Study of Gram-positive bacterial infections. | Purity can vary; preparations may contain other PAMPs. |
| Zymosan | Fungal cell wall component | TLR6 (and Dectin-1) | Broad inflammatory response studies. | Not specific to TLR2; also activates other pattern recognition receptors. |
The choice of agonist depends on the specific research question. For targeted investigation of the TLR1/TLR2 pathway, Pam3CSK4 is the preferred reagent due to its high purity and specificity.[1]
Conclusion
Validating the activity of this compound using TLR2 knockout cells is an essential quality control step for any research involving this potent immune activator. The experimental workflow and protocols provided in this guide offer a robust framework for confirming the TLR2-dependent mechanism of action. By comparing the response in TLR2-expressing cells to that in TLR2-deficient cells, researchers can ensure the reliability and specificity of their experimental findings, which is critical for applications ranging from basic immunology research to vaccine adjuvant development.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 101.200.202.226 [101.200.202.226]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
A Comparative Analysis of Pam3CSK4 TFA and LPS on Macrophage Activation
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different immune-stimulating agents on macrophages is critical. This guide provides an objective comparison of two widely used Toll-like receptor (TLR) agonists, Pam3CSK4 TFA and Lipopolysaccharide (LPS), detailing their distinct signaling pathways, impact on macrophage activation, and typical experimental considerations.
Pam3CSK4, a synthetic triacylated lipopeptide, activates macrophages through the TLR1/2 heterodimer, while LPS, a major component of the outer membrane of Gram-negative bacteria, signals through TLR4.[1][2] This fundamental difference in receptor usage leads to distinct downstream signaling cascades and, consequently, varied profiles of macrophage activation. Both are potent inducers of inflammatory responses, but the specifics of cytokine production and cellular outcomes can differ significantly.
Quantitative Comparison of Macrophage Responses
The following table summarizes the key quantitative differences in macrophage responses following stimulation with this compound and LPS, based on data from various studies. It is important to note that absolute values can vary depending on the specific macrophage cell type (e.g., primary cells vs. cell lines), concentration of the agonist, and stimulation time.
| Parameter | This compound | LPS (Lipopolysaccharide) | Key Differences & Notes |
| Primary Receptor | TLR1/TLR2 heterodimer[2] | TLR4 (requires CD14 and MD-2 co-receptors)[3][4] | This is the primary determinant of the differential signaling pathways. |
| Typical Working Concentration | 100 ng/mL - 1 µg/mL[2][5] | 10 ng/mL - 1 µg/mL[6][7] | Optimal concentration should be determined empirically for each experimental system. |
| Signaling Adaptors | Primarily MyD88[8] | MyD88 and TRIF[8] | The involvement of TRIF in LPS signaling leads to the activation of IRF3 and subsequent type I interferon production. |
| Key Signaling Pathways | NF-κB (canonical and non-canonical), MAPKs (p38, JNK, ERK)[8][9] | NF-κB, MAPKs (p38, JNK, ERK), IRF3[4][10] | LPS uniquely activates the TRIF-dependent pathway, leading to a broader signaling response. |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Potent inducer[11] | Very potent inducer[10][12] | LPS is generally considered a more potent inducer of a wider range of pro-inflammatory cytokines. |
| Anti-inflammatory Cytokine Production (e.g., IL-10) | Can induce IL-10 production[9][11] | Induces IL-10 production, often as a negative feedback mechanism.[13] | The kinetics and magnitude of IL-10 production can differ, influencing the overall inflammatory balance. |
| iNOS Expression and NO Production | Induces iNOS and NO production via MyD88 and TBK1[8] | Strong inducer of iNOS and NO production. | Both are capable of inducing nitric oxide production, a key antimicrobial molecule in macrophages. |
| Macrophage Polarization | Can promote M1-like phenotype.[1] Some studies suggest a role in M2 polarization via NOX2-dependent ROS.[14] | Strong driver of M1 polarization.[6] | The context and presence of other signals can influence the ultimate polarization state. |
Signaling Pathways: A Visual Comparison
The signaling pathways initiated by Pam3CSK4 and LPS, while sharing some common elements, have distinct upstream components and divergent branches.
Caption: Pam3CSK4 signaling pathway in macrophages.
Caption: LPS signaling pathway in macrophages.
Experimental Protocols
Below are generalized protocols for the stimulation of macrophages with this compound and LPS. Specific details may need to be optimized for your particular cell type and experimental question.
1. Macrophage Culture and Seeding:
-
Cell Lines (e.g., RAW 264.7, THP-1): Culture cells in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For THP-1 monocytes, differentiation into macrophages is typically induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in PMA-free media.[15]
-
Primary Macrophages (e.g., Bone Marrow-Derived Macrophages - BMDMs): Isolate bone marrow from mice and differentiate into macrophages using M-CSF or GM-CSF for 6-7 days.
-
Seeding: Seed macrophages at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1 x 10^6 cells/mL in a 6-well plate). Allow cells to adhere overnight before stimulation.
2. Stimulation:
-
Preparation of Ligands: Reconstitute lyophilized this compound and LPS in sterile, endotoxin-free water or PBS to create a stock solution. Further dilute in culture media to the desired final concentration.
-
Stimulation Procedure: Remove the old culture medium from the adherent macrophages and replace it with fresh medium containing the desired concentration of this compound or LPS. A typical concentration range for both ligands is 10 ng/mL to 1 µg/mL.[2][5][6][7]
-
Incubation: Incubate the cells for the desired time period. This can range from a few hours for signaling pathway analysis (e.g., 15-60 minutes for phosphorylation events) to 24-48 hours for cytokine production or gene expression analysis.[1]
3. Downstream Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure cytokine levels using ELISA or a multiplex bead-based immunoassay.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Analyze the expression of target genes using quantitative real-time PCR (qRT-PCR).
-
Signaling Pathway Analysis: For analysis of protein phosphorylation, lyse the cells at early time points after stimulation and perform Western blotting using phospho-specific antibodies.
-
Cell Surface Marker Expression: Analyze the expression of cell surface markers (e.g., CD80, CD86, MHC class II) by flow cytometry to assess macrophage activation state.
Caption: General experimental workflow for macrophage stimulation.
Conclusion
Both this compound and LPS are valuable tools for studying macrophage biology and innate immunity. However, their distinct receptor usage and downstream signaling pathways result in quantitatively and qualitatively different cellular responses. LPS, through its engagement of the TRIF-dependent pathway in addition to the MyD88-dependent pathway, generally elicits a broader and more potent inflammatory response, including the production of type I interferons. Pam3CSK4, signaling exclusively through TLR1/2 and MyD88, provides a more targeted approach to activating this specific pathway. The choice between these two agonists should be guided by the specific research question and the desired immunological outcome. This guide provides a foundational understanding to aid in the design and interpretation of experiments involving these key immunomodulators.
References
- 1. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of macrophage activation and deactivation by lipopolysaccharide: roles of the receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The macrophage response towards LPS and its control through the p38(MAPK)-STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophage inflammatory state influences susceptibility to lysosomal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide triggers macrophage activation of inflammatory cytokine expression, chemotaxis, phagocytosis, and oxidative ability via a toll-like receptor 4-dependent pathway: validated by RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. 2.3. Macrophage Differentiation and Particle/LPS Stimulation [bio-protocol.org]
A Comparative Guide to TLR2/6 Agonists: Pam3CSK4 TFA vs. FSL-1
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 2 (TLR2), in heterodimerization with TLR1 or TLR6, plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) from a variety of microbes. This recognition triggers a signaling cascade that leads to the activation of inflammatory responses. Synthetic lipopeptides that mimic these microbial structures are invaluable tools for studying TLR2 signaling and for the development of novel vaccine adjuvants and immunomodulatory therapeutics.
This guide provides a detailed comparison of two widely used synthetic TLR2 agonists: Pam3CSK4 TFA, a TLR2/1 agonist, and FSL-1, a TLR2/6 agonist. We will delve into their mechanisms of action, comparative performance based on experimental data, and provide detailed protocols for their evaluation.
Mechanism of Action: A Tale of Two Heterodimers
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[1] It is specifically recognized by the TLR2/TLR1 heterodimer.[1] In contrast, FSL-1 (Pam2CGDPKHPKSF) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium.[2] FSL-1 is recognized by the TLR2/TLR6 heterodimer.[2]
Upon binding of their respective ligands, both TLR2/1 and TLR2/6 heterodimers recruit the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factors NF-κB and AP-1.[2] These transcription factors then orchestrate the expression of a wide range of pro-inflammatory cytokines and chemokines.
Performance Comparison: Potency and Cytokine Induction
| Parameter | This compound (TLR2/1 Agonist) | FSL-1 (TLR2/6 Agonist) | Reference(s) |
| Potency (EC50) | 0.47 ng/mL (in human TLR1/2 expressing HEK293 cells) | Not explicitly stated, but has a working concentration range of 10 pg/mL - 100 ng/mL. | [3] |
| NF-κB Activation | Potent activator of NF-κB. | Potent activator of NF-κB. | [1][2] |
| Cytokine Induction Profile | Induces a broad range of pro-inflammatory cytokines including IL-1β, IL-6, and IL-8 in human monocytes. Notably, it also induces the anti-inflammatory cytokine IL-10. | Induces pro-inflammatory cytokines such as TNF-α in macrophages and CXCL1/CXCL2 in uveal melanocytes. | [4][5][6] |
| T-cell Differentiation | In studies with monocyte-derived dendritic cells, Pam3CSK4 promoted the differentiation of IFN-γ-producing T cells (Th1-like) and also Th2-like cells. | In the same study, FSL-1 also induced functional maturation of dendritic cells and promoted the differentiation of IFN-γ-producing T cells (Th1-like and Th0-like). | [7] |
Note: The cytokine induction profile can be highly cell-type specific. The data presented here is a summary from studies using different cell lines and primary cells. For a direct comparison, it is recommended to evaluate both ligands in the specific experimental system of interest.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to compare the activity of this compound and FSL-1.
TLR2 Activation Assay using HEK-Blue™ Cells
This assay quantifies the activation of TLR2 by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound and FSL-1
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Protocol:
-
Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions.
-
On the day of the assay, prepare a cell suspension of ~2.8 x 10^5 cells/mL in HEK-Blue™ Detection medium.
-
Prepare serial dilutions of this compound and FSL-1 in culture medium.
-
Add 20 µL of each ligand dilution to triplicate wells of a 96-well plate. Include a negative control (medium only).
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer.
-
Plot the absorbance values against the ligand concentration to determine the EC50 for each agonist.
Cytokine Profiling by ELISA
This protocol describes the measurement of cytokines secreted by immune cells in response to TLR agonist stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
This compound and FSL-1
-
96-well cell culture plates
-
Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6, IL-8, IL-10)
-
Plate reader
Protocol:
-
Seed PBMCs or other immune cells in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of culture medium.
-
Prepare various concentrations of this compound and FSL-1.
-
Add 100 µL of the ligand solutions to the respective wells. Include an unstimulated control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatants for cytokine analysis.
-
Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.
-
Quantify the cytokine concentrations by measuring the absorbance and comparing it to a standard curve.
Conclusion
Both this compound and FSL-1 are potent activators of TLR2 signaling, albeit through different heterodimeric receptor complexes. Pam3CSK4 engages TLR2/1, while FSL-1 activates TLR2/6. This differential receptor usage can lead to distinct downstream signaling events and cytokine profiles. For instance, Pam3CSK4 has been shown to induce the anti-inflammatory cytokine IL-10, a response not typically associated with FSL-1. The choice between these two agonists will depend on the specific research question. If the goal is to specifically interrogate TLR2/1 signaling, Pam3CSK4 is the appropriate choice. Conversely, FSL-1 should be used for the specific activation of the TLR2/6 pathway. For broader studies of TLR2-mediated immunity or for adjuvant development, a head-to-head comparison in the experimental model of interest is highly recommended to determine the optimal agonist for the desired immunological outcome.
References
- 1. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The diacylated lipopeptide FSL-1 induces TLR2-mediated Th2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
A Comparative Guide to Negative Controls for Pam3CSK4 TFA Experiments
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of appropriate negative controls for experiments involving Pam3CSK4 TFA, a synthetic triacylated lipopeptide that potently activates the Toll-like receptor 2 (TLR2) and TLR1 heterodimer.[][2][3] The selection of a proper negative control is critical for validating that the observed biological effects are due to the specific molecular recognition of Pam3CSK4 and not attributable to non-specific interactions or experimental artifacts.
Understanding Pam3CSK4 Activity
Pam3CSK4 (Pam3CysSerLys4) mimics the acylated amino terminus of bacterial lipoproteins.[2] Its recognition by the TLR2/TLR1 complex on the cell surface initiates a MyD88-dependent signaling cascade.[2] This pathway leads to the activation of key downstream transcription factors, primarily NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and an innate immune response.[][2][4]
Key Signaling Pathway
The binding of Pam3CSK4 to the TLR2/TLR1 heterodimer recruits the Toll-interleukin 1 receptor (TIR) domain-containing adapter protein MyD88.[] MyD88 then recruits and activates IL-1 receptor-associated kinases (IRAKs), which in turn activate TRAF6. This leads to the activation of the IKK complex, subsequent phosphorylation and degradation of IκB, and the translocation of NF-κB into the nucleus to induce target gene expression (e.g., TNF-α, IL-6).[]
Comparison of Negative Controls
The ideal negative control should possess similar physical and chemical properties to Pam3CSK4 but lack the specific sequence or structure required for TLR2/TLR1 recognition. This ensures that the cellular response is truly due to specific receptor agonism.
| Control Type | Description | Rationale for Use | Advantages | Limitations |
| Untreated/Vehicle Control | Cells are treated with the same vehicle (e.g., sterile water, PBS, or DMSO) used to dissolve the Pam3CSK4. | Establishes the baseline level of cellular activity and cytokine production in the absence of any stimulation. | Essential for calculating fold-change and determining basal activity. Simple and cost-effective. | Does not control for potential non-specific effects of introducing a peptide into the culture. |
| Scrambled Peptide | A peptide with the same amino acid composition and length as Pam3CSK4, but with the sequence of amino acids randomized.[5][6][7] | To demonstrate that the biological activity is dependent on the specific sequence of Pam3CSK4, not merely its charge, hydrophobicity, or amino acid content.[5][8] | Considered the most robust negative control for peptide-based agonists.[6][8] Directly tests for sequence specificity. | Can be costly to synthesize. Requires careful design to ensure the scrambled sequence does not inadvertently create a new active motif.[9] |
| Boiled Pam3CSK4 | The active Pam3CSK4 peptide is denatured by boiling before being added to the cells. | Used to show that the tertiary/secondary structure of the peptide is important for its activity. | Can be a useful control in some assays to demonstrate the need for a specific conformation.[8] | Pam3CSK4 is a small lipopeptide whose activity is primarily dependent on its lipid moieties and primary sequence for receptor pocket binding, not a complex folded structure. Boiling may not fully inactivate it and could lead to ambiguous results. |
Quantitative Data Comparison
The following table presents illustrative data from a typical in-vitro experiment using human monocyte-derived macrophages (hMDMs). Cells were stimulated for 24 hours, and the supernatant was analyzed for IL-6 production by ELISA.
| Treatment Group | Concentration | Mean IL-6 Concentration (pg/mL) | Standard Deviation | Fold Change vs. Untreated |
| Untreated Control | N/A | 55 | ± 12 | 1.0 |
| Vehicle Control (Water) | N/A | 62 | ± 15 | 1.1 |
| Scrambled Peptide | 100 ng/mL | 75 | ± 20 | 1.4 |
| This compound | 100 ng/mL | 4850 | ± 350 | 88.2 |
These are representative data based on typical experimental outcomes and are intended for illustrative purposes.
The data clearly demonstrate that only the specific sequence of Pam3CSK4 induces a potent pro-inflammatory response, as evidenced by the significant increase in IL-6 production. The scrambled peptide and vehicle controls show negligible activity, confirming the specificity of the Pam3CSK4-TLR2/TLR1 interaction.
Experimental Protocols
Cell Culture and Stimulation
This protocol describes a general method for assessing Pam3CSK4 activity using a cell line that expresses TLR2/TLR1, such as THP-1 monocytes or RAW 264.7 macrophages.
-
Cell Plating: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
Preparation of Reagents:
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of medium containing the appropriate treatment:
-
Group 1: Medium only (Untreated Control)
-
Group 2: Scrambled Peptide (e.g., 100 ng/mL)
-
Group 3: this compound (e.g., 100 ng/mL)
-
-
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
Cytokine Measurement by ELISA
-
Sample Collection: After incubation, centrifuge the 96-well plate to pellet the cells.
-
Supernatant Transfer: Carefully collect the cell-free supernatant for analysis.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for a target cytokine (e.g., IL-6 or TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Compare the results from the Pam3CSK4-treated group to the negative control groups.
Conclusion
For validating the specific activity of this compound, a scrambled peptide is the most appropriate and rigorous negative control. It effectively demonstrates that the observed immune stimulation is a direct result of the specific molecular sequence of Pam3CSK4 engaging the TLR2/TLR1 receptor complex. While an untreated or vehicle control is essential for establishing a baseline, it cannot rule out non-specific effects of the peptide itself. By including both a vehicle and a scrambled peptide control, researchers can generate highly reliable and publishable data that unequivocally supports the specific, receptor-mediated activity of Pam3CSK4.
References
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. all-chemistry.com [all-chemistry.com]
- 6. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 7. Scrambled — Advanced Peptides [advancedpeptides.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Pam3CSK4 vs. Pam2CSK4: A Comparative Guide to Differential TLR2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential signaling pathways activated by the synthetic lipopeptides Pam3CSK4 and Pam2CSK4. By elucidating the nuanced differences in their molecular mechanisms, this document aims to equip researchers with the knowledge to select the appropriate agonist for their specific experimental needs in immunology, infectious disease, and drug development.
Introduction to Pam3CSK4 and Pam2CSK4
Pam3CSK4 and Pam2CSK4 are well-characterized synthetic lipopeptides that mimic the acylated amino terminus of bacterial lipoproteins. They are potent agonists of Toll-like Receptor 2 (TLR2), a key pattern recognition receptor of the innate immune system. The primary structural difference between these two molecules lies in their lipid moiety: Pam3CSK4 is a triacylated lipopeptide, while Pam2CSK4 is diacylated. This seemingly minor structural variation dictates their interaction with different TLR2 co-receptors, leading to distinct downstream signaling cascades and cellular responses.
Differential Receptor Recognition and Adaptor Recruitment
The initial and most critical point of divergence in the signaling pathways of Pam3CSK4 and Pam2CSK4 is at the level of receptor recognition. TLR2 does not function as a homodimer but rather forms heterodimers with either TLR1 or TLR6 to recognize its ligands.[1]
-
Pam3CSK4 , being triacylated, is specifically recognized by the TLR2/TLR1 heterodimer .[2]
-
Pam2CSK4 , a diacylated lipopeptide, engages the TLR2/TLR6 heterodimer .[3]
This differential receptor usage directly impacts the recruitment of downstream adaptor proteins. Both TLR2/TLR1 and TLR2/TLR6 signaling cascades primarily rely on the Myeloid Differentiation primary response 88 (MyD88) adaptor protein.[4] However, the initial composition of the signaling complex differs:
-
TLR2/TLR1 Complex: Upon activation by Pam3CSK4, the TLR2/TLR1 heterodimer directly recruits both TIRAP (TIR domain-containing adapter protein) and MyD88. Specifically, TIRAP is recruited to the TIR domain of TLR2, while MyD88 is recruited to the TIR domain of TLR1.[5][6]
-
TLR2/TLR6 Complex: In response to Pam2CSK4, the TLR2/TLR6 heterodimer appears to recruit two molecules of TIRAP, one to each receptor's TIR domain. These TIRAP molecules then facilitate the subsequent recruitment of MyD88.[5][6]
This subtle difference in the initial adaptor protein scaffolding may contribute to the observed variations in the kinetics and magnitude of downstream signaling events.[6]
Core Signaling Pathways: MyD88-Dependent Activation
Despite the differences in receptor and initial adaptor recruitment, the core downstream signaling pathway for both Pam3CSK4 and Pam2CSK4 is the MyD88-dependent pathway. This canonical pathway leads to the activation of two major downstream arms: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
The general sequence of events in the MyD88-dependent pathway is as follows:
-
IRAK Complex Formation: Recruited MyD88 brings members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1, to the receptor complex.[7] IRAK4, which is constitutively active, phosphorylates and activates IRAK1.[7]
-
TRAF6 Recruitment and Activation: The activated IRAK complex then recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
TAK1 Activation: TRAF6, in turn, activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.
-
NF-κB and MAPK Activation: The activated TAK1 complex phosphorylates and activates two key downstream pathways:
-
IKK complex: Leading to the phosphorylation and degradation of IκBα, which allows for the nuclear translocation of NF-κB (typically the p50/p65 heterodimer) and subsequent transcription of pro-inflammatory genes.
-
MAPK Kinases (MKKs): Which in turn phosphorylate and activate the MAPK family members, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[8][9] These MAPKs then activate various transcription factors, such as AP-1, contributing to the inflammatory response.
-
While both Pam3CSK4 and Pam2CSK4 utilize this core pathway, the kinetics and magnitude of NF-κB and MAPK activation can differ, likely due to the initial differences in receptor-adaptor complex formation.[6]
The Role of the TRIF Pathway
The TRIF (TIR-domain-containing adapter-inducing interferon-β) pathway is another major TLR signaling pathway, typically associated with TLR3 and TLR4. For TLR2 agonists, the involvement of TRIF is less clear-cut. However, studies investigating the induction of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production have shown that for both Pam3CSK4 and Pam2CSK4, this response is independent of TRIF but is dependent on MyD88 and TANK-binding kinase 1 (TBK1).[6][10][11] TBK1 is a kinase more commonly associated with the TRIF pathway, suggesting potential crosstalk between the MyD88-dependent pathway and components of the TRIF pathway in mediating specific downstream responses to TLR2 agonists.
Visualizing the Signaling Pathways
Quantitative Comparison of Cellular Responses
Experimental data reveals quantitative differences in the cellular responses elicited by Pam3CSK4 and Pam2CSK4, with Pam2CSK4 often demonstrating greater potency for certain outputs.
| Response Metric | Pam3CSK4 (TLR2/TLR1) | Pam2CSK4 (TLR2/TLR6) | Cell Type | Reference |
| IL-6 Production | Modest induction | Robust induction; significantly higher than Pam3CSK4 at lower doses | Mouse splenocytes | [12] |
| TNF-α Production | Induces TNF-α | Induces TNF-α | Human Monocytes | [13] |
| IL-10 Production | Induces IL-10 | Not consistently reported to induce IL-10 | Human Monocytes | |
| IL-1β Production | Induces IL-1β | Induces IL-1β | Human Monocytes | [11] |
| Chemokine (CCL2, CXCL8) Expression | Induces expression | Induces higher expression than Pam3CSK4 at the same concentration | Odontoblast-like cells | [10] |
| iNOS and NO Production | Induces iNOS and NO | Induces iNOS and NO | Mouse Macrophages (RAW264.7) | [6][10] |
| Platelet Aggregation | Induces full aggregation | Induces variable, donor-dependent aggregation | Human Platelets | [2][14] |
Experimental Protocols
Below are generalized protocols for key experiments used to compare the effects of Pam3CSK4 and Pam2CSK4. Specific details may vary between laboratories and cell types.
In Vitro Cell Stimulation and Cytokine Measurement
Objective: To quantify the production of cytokines (e.g., IL-6, TNF-α) in response to Pam3CSK4 and Pam2CSK4.
Methodology:
-
Cell Culture: Plate cells (e.g., murine bone marrow-derived macrophages, human peripheral blood mononuclear cells, or a relevant cell line like THP-1) in appropriate culture plates and allow them to adhere overnight.
-
Stimulation: Prepare serial dilutions of Pam3CSK4 and Pam2CSK4 in complete culture medium. Remove the old medium from the cells and add the medium containing the TLR agonists. Include a vehicle control (e.g., endotoxin-free water or PBS).
-
Incubation: Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatants.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest, following the manufacturer's instructions.
References
- 1. Toll-like receptors, signaling adapters and regulation of the pro-inflammatory response by PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterodimerization of TLR2 with TLR1 or TLR6 expands the ligand spectrum but does not lead to differential signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Differential adapter recruitment by TLR2 co-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential activation of ERK, p38, and JNK required for Th1 and Th2 deviation in myelin-reactive T cells induced by altered peptide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane sorting of toll-like receptor (TLR)-2/6 and TLR2/1 heterodimers at the cell surface determines heterotypic associations with CD36 and intracellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Pam3CSK4 TFA: Assessing Purity and Performance from Different Suppliers
For researchers, scientists, and drug development professionals, the purity and activity of reagents are paramount for reproducible and reliable results. This guide provides a framework for assessing the quality of Pam3CSK4 TFA, a synthetic triacylated lipopeptide and potent Toll-like receptor 2/1 (TLR2/1) agonist, from various commercial suppliers. We present a compilation of publicly available purity data, detailed experimental protocols for in-house validation, and visual aids to understand its mechanism and quality control workflow.
Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a critical tool in immunology and cancer research for studying innate immune responses.[1] It mimics the acylated amino terminus of bacterial lipoproteins, potently activating the pro-inflammatory transcription factor NF-κB through the TLR2/1 signaling pathway.[2] However, the purity of synthetic lipopeptides can vary between suppliers and even between lots, potentially impacting experimental outcomes. This guide aims to empower researchers to make informed decisions when selecting and validating this compound.
Comparative Purity Data from Suppliers
The following table summarizes publicly available purity specifications for this compound from several suppliers. It is important to note that this information is based on the suppliers' own quality control data and is subject to change. Researchers should always refer to the Certificate of Analysis (CoA) for the specific lot they purchase and consider independent verification.
| Supplier | Product Name | Stated Purity | Analytical Method | Endotoxin Level |
| InvivoGen | Pam3CSK4 | ≥ 95% | UHPLC | < 0.05 EU/µg (VacciGrade™) |
| MedChemExpress | This compound | 99.81% (specific lot) | RP-HPLC, MS | Not specified |
| Cayman Chemical | Pam3CSK4 (trifluoroacetate salt) | ≥95% | Not specified | Not specified |
| Tocris Bioscience | Pam3CSK4 | ≥95% | HPLC | Not specified |
Disclaimer: This table is for informational purposes only and is based on data accessed from supplier websites. Purity can vary between lots.
Experimental Protocols for Quality Assessment
To ensure the quality and activity of this compound, we recommend performing the following analytical and functional assays in your laboratory.
Purity and Identity Assessment: HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for assessing the purity of synthetic peptides and lipopeptides.
Objective: To determine the percentage of the main this compound peak relative to any impurity peaks and to confirm the molecular weight of the compound.
Materials:
-
This compound sample
-
HPLC system with a C18 column
-
Mass spectrometer
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample solvent: DMSO or water
Protocol:
-
Sample Preparation: Dissolve the this compound in the sample solvent to a final concentration of 1 mg/mL.
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry Method:
-
Couple the HPLC eluent to the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a range that includes the expected molecular weight of Pam3CSK4 (approx. 1510.2 g/mol for the free base).
-
-
Data Analysis:
-
Purity: Calculate the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Identity: Confirm the mass of the main peak corresponds to the expected molecular weight of Pam3CSK4.
-
Functional Activity Assessment: TLR2/1 Reporter Assay
A cell-based assay is crucial to confirm the biological activity of this compound. HEK-Blue™ TLR2 cells are a commonly used reporter cell line that expresses human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Objective: To measure the dose-dependent activation of the TLR2/1 pathway by this compound.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound samples from different suppliers
-
Positive control (e.g., a previously validated batch of Pam3CSK4)
-
Negative control (cell culture medium)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Protocol:
-
Cell Seeding: Plate HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Ligand Preparation: Prepare serial dilutions of this compound from each supplier, the positive control, and the negative control in cell culture medium. A typical concentration range is 0.01 to 100 ng/mL.
-
Cell Stimulation: Remove the old medium from the cells and add 20 µL of the prepared ligand dilutions to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
SEAP Detection: Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Readout: Incubate for 1-3 hours at 37°C and measure the optical density (OD) at 620-655 nm.
-
Data Analysis: Plot the OD values against the concentration of this compound to generate dose-response curves. Compare the EC50 values (the concentration that elicits 50% of the maximal response) for the different suppliers.
Downstream Signaling Assessment: Cytokine Production
Activation of the TLR2/1 pathway by Pam3CSK4 leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Measuring these cytokines provides another layer of functional validation.
Objective: To quantify the production of TNF-α and IL-6 by immune cells in response to this compound.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7) or primary macrophages.
-
This compound samples.
-
LPS (as a positive control for cytokine induction).
-
Cell culture medium.
-
ELISA kits for human or murine TNF-α and IL-6.
-
96-well plates.
-
CO2 incubator.
-
ELISA plate reader.
Protocol:
-
Cell Seeding: Plate the macrophage cells in a 96-well plate and allow them to adhere.
-
Cell Stimulation: Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 ng/mL) for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations from the standard curve and compare the levels induced by this compound from different suppliers.
Visualizing the Pathway and Workflow
To better understand the biological context and the assessment process, the following diagrams are provided.
References
A Comparative Guide to the Cross-Reactivity of Pam3CSK4 TFA with Pattern Recognition Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Pam3CSK4 trifluoroacetate (TFA) with respect to its primary target and potential alternative pattern recognition receptors (PRRs). The information presented is supported by experimental data to aid in the design and interpretation of immunological studies.
Introduction
Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is widely used in immunology research as a potent and specific agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer.[1][2] TLRs are a class of PRRs that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[3] The activation of TLR2 is critical for initiating inflammatory responses to a variety of pathogens, including bacteria and fungi.[1]
Understanding the specificity of Pam3CSK4 is paramount for accurately attributing experimental outcomes to the TLR2/TLR1 signaling pathway. This guide examines the cross-reactivity of Pam3CSK4 TFA with other PRRs, providing a framework for its appropriate use in research and development.
Primary Target: TLR2/TLR1 Heterodimer
Pam3CSK4 is recognized by a heterodimer of TLR2 and TLR1 on the cell surface. The three acyl chains of the lipopeptide are essential for this specific interaction.[4] This binding event initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88.[1] This leads to the activation of key transcription factors, including nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), culminating in the production of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and TNF-α.[1][5]
Figure 1: Simplified TLR2/TLR1 signaling pathway activated by Pam3CSK4.
Comparative Analysis of PRR Activation
While Pam3CSK4 is highly specific for the TLR2/TLR1 complex, it is crucial to consider its potential interactions with other PRRs, either through direct binding or indirect pathway modulation.
TLR2/TLR6 Heterodimer
TLR2 can also form a heterodimer with TLR6, which recognizes diacylated lipoproteins like Pam2CSK4 and FSL-1.[3][6] Studies comparing the effects of TLR2/1 and TLR2/6 agonists have revealed divergent functional outcomes. For instance, while both Pam3CSK4 (TLR2/1) and Pam2CSK4 (TLR2/6) can induce the upregulation of CD40 in acute lymphoblastic leukemia cell lines, only Pam3CSK4 triggers caspase-8-mediated apoptosis.[7] This suggests that the specific co-receptor (TLR1 or TLR6) dictates the downstream signaling kinetics and cellular response.[7]
TLR4
Commercially available Pam3CSK4 is typically tested for endotoxin contamination to ensure it does not inadvertently activate TLR4, the receptor for lipopolysaccharide (LPS).[1] However, co-stimulation of cells with Pam3CSK4 and the TLR4 agonist LPS can have synergistic or antagonistic effects depending on the cell type and measured outcome. In mouse B cells, for example, Pam3CSK4 enhances LPS-induced cell growth but abrogates LPS-induced IgG1 production while enhancing IgG2a production.[3][8] This indicates a complex interplay between the TLR2/1 and TLR4 signaling pathways.
NOD-like Receptors (NLRs)
NLRs are intracellular sensors of bacterial peptidoglycan components.[9] While Pam3CSK4 is not a direct ligand for NLRs, there is evidence of crosstalk between TLR2 and NLR pathways. For instance, stimulation of odontoblast-like cells with Pam3CSK4 has been shown to upregulate the expression of NOD2, suggesting that TLR2 activation can prime cells for a more robust response to NLR ligands.[10] This interplay can enhance the overall inflammatory response to bacterial pathogens.[3][11]
C-type Lectin Receptors (CLRs)
CLRs, such as Dectin-1, are another class of PRRs that recognize carbohydrate structures on pathogens. Some studies suggest cooperative signaling between TLRs and CLRs. For example, Dectin-1 has been shown to selectively induce IgG1 class switching in LPS-activated mouse B cells, highlighting the potential for complex regulatory interactions between different PRR families in response to pathogens.[3] While direct cross-reactivity of Pam3CSK4 with CLRs has not been extensively documented, the potential for pathway crosstalk should be considered in complex biological systems.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Pam3CSK4 on different cell types and its comparison with other PRR ligands.
Table 1: Cytokine Production in Human Monocytes
| Ligand | Concentration | Cell Type | Cytokine Measured | Result (pg/mL, mean) | Reference |
| Pam3CSK4 | 50 ng/mL | Human Monocytes | IL-1β | 1,312 | [13] |
| Pam3CSK4 | 50 ng/mL | Human Monocytes | IL-10 | Significantly more than control | [13] |
| hBD-3 (TLR2/1 agonist) | 20 µg/mL | Human Monocytes | IL-1β | 1,176 | [13] |
| hBD-3 (TLR2/1 agonist) | 20 µg/mL | Human Monocytes | IL-10 | No significant increase | [13] |
Table 2: B Cell Activation and Immunoglobulin Production (Co-stimulation with LPS)
| Ligand(s) | Concentration(s) | Cell Type | Parameter | Outcome | Reference |
| Pam3CSK4 | 0.5 µg/mL | Mouse B Cells | CD69 Expression | ~32% increase | [3] |
| LPS | 5 µg/mL | Mouse B Cells | CD69 Expression | ~28% increase | [3] |
| Pam3CSK4 + LPS | 0.5 µg/mL + 5 µg/mL | Mouse B Cells | CD69 Expression | ~54% increase (synergistic) | [3] |
| Pam3CSK4 + LPS | 0.5 µg/mL + 5 µg/mL | Mouse B Cells | IgG1 Production | Abrogated LPS-induced production | [8] |
| Pam3CSK4 + LPS | 0.5 µg/mL + 5 µg/mL | Mouse B Cells | IgG2a Production | Enhanced LPS-induced production | [8] |
Table 3: Uveal Melanocyte Cytokine/Chemokine Expression
| Ligand | Cell Type | mRNA/Protein Measured | Result | Reference |
| Pam3CSK4 | Human Uveal Melanocytes | IL-6, MCP-1, CXCL-1, CXCL-8 | Significantly elevated | [14] |
| Pam3CSK4 | Human Uveal Melanocytes | IL-10, TNF-α, IFN-γ | No significant elevation | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for assessing PRR activation.
HEK293 Reporter Assay for TLR Activation
This assay is used to determine the specific TLR(s) activated by a given ligand.
-
Cell Culture and Transfection: HEK293 cells, which lack most endogenous TLRs, are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are co-transfected with plasmids encoding a specific human TLR (e.g., TLR2 and TLR1) and a reporter plasmid containing an NF-κB-inducible secreted alkaline phosphatase (SEAP) gene.
-
Stimulation: 48 hours post-transfection, the cells are stimulated with various concentrations of Pam3CSK4 (e.g., 10 to 100 ng/mL) for 6-24 hours.
-
Detection: The cell culture supernatant is collected, and SEAP activity is measured using a colorimetric substrate or a chemiluminescent assay. Increased SEAP activity corresponds to NF-κB activation via the transfected TLRs.
Cytokine ELISA from Primary Immune Cells
This protocol measures the production of specific cytokines from immune cells following stimulation.
-
Cell Isolation: Primary cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs), are isolated using standard techniques (e.g., Ficoll-Paque density gradient centrifugation).
-
Cell Culture and Stimulation: Cells are plated in appropriate culture media. For example, differentiated human macrophages are treated with or without 50 ng/mL Pam3CSK4 for a specified period (e.g., 2-24 hours).[14]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA: The concentration of a specific cytokine (e.g., IL-6, TNF-α) in the supernatant is quantified using a commercially available sandwich ELISA kit, following the manufacturer's instructions.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a PRR ligand.
Figure 2: Workflow for assessing PRR cross-reactivity.
Conclusion
This compound is a highly specific and potent agonist for the TLR2/TLR1 heterodimer. Experimental evidence strongly supports its primary mode of action through this receptor complex, leading to the activation of MyD88-dependent signaling pathways and a classical pro-inflammatory response.
While direct activation of other PRRs like TLR4, NLRs, or CLRs is not observed, the potential for indirect modulation and signaling crosstalk exists. Co-stimulation studies have revealed that Pam3CSK4 can synergistically or antagonistically modify cellular responses to other PAMPs, such as LPS. Furthermore, TLR2/1 activation can prime cells by upregulating the expression of other PRRs like NOD2.
For researchers, it is imperative to use highly pure, endotoxin-free this compound to avoid off-target TLR4 activation. When interpreting results, especially in complex in vivo or primary cell systems, the potential for interplay between different PRR signaling pathways should be considered. The divergent outcomes observed between TLR2/1 and TLR2/6 activation underscore the importance of using specific ligands to dissect the precise roles of these receptor heterodimers in immunity.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Common and specific downstream signaling targets controlled by Tlr2 and Tlr5 innate immune signaling in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of the Toll-Like Receptor 2 Agonists, PGN and Pam3CSK4 on Anti-IgE Induced Human Mast Cell Activation | PLOS One [journals.plos.org]
- 7. Heterodimer-specific TLR2 stimulation results in divergent functional outcomes in B-cell precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NOD-like receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. NOD-like receptors and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Data Using Pam3CSK4 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pam3CSK4 TFA, a synthetic triacylated lipopeptide, with other Toll-like receptor (TLR) agonists. It is designed to address the critical issue of data reproducibility in research and development by offering objective performance comparisons, detailed experimental protocols, and an examination of the factors influencing consistent results.
Ensuring Reproducibility with this compound
This compound is a widely used agonist for Toll-like receptor 2 (TLR2) in conjunction with TLR1. Its trifluoroacetate (TFA) salt form is often preferred due to its enhanced water solubility and stability compared to the free form, which can contribute to more consistent experimental outcomes. However, ensuring the reproducibility of data generated with any biological reagent requires careful consideration of several factors.
Lot-to-Lot Consistency: While manufacturers of this compound typically perform quality control and functional testing for each lot, variations can still occur. Researchers should ideally perform their own validation assays to compare new lots with previously used batches. Key parameters to check include the dose-dependent activation of NF-κB in a reporter cell line or the induction of a specific cytokine in primary cells.
Purity and Contaminants: The purity of synthetic lipopeptides is crucial for specific TLR activation. Contamination with other microbial products, such as endotoxins (which activate TLR4), can lead to confounding results. It is recommended to use this compound from suppliers who provide a certificate of analysis detailing the purity (often ≥95%) and endotoxin levels.
Experimental Conditions: Minor variations in experimental protocols, such as cell passage number, serum concentration, and incubation times, can significantly impact the cellular response to TLR agonists. Adherence to standardized and well-documented protocols is paramount for achieving reproducible results.
Performance Comparison of Pam3CSK4 with Other TLR Agonists
The following tables summarize quantitative data from studies comparing the activity of Pam3CSK4 with other TLR ligands. These comparisons highlight the distinct signaling and functional outcomes that can be expected from different agonists.
Table 1: Comparison of Cytokine Induction by TLR2/1 and TLR2/6 Agonists
| Agonist | Receptor | Cell Type | Concentration | IL-6 Induction (fold change vs. control) | TNF-α Induction (fold change vs. control) | IL-10 Induction (fold change vs. control) | Reference |
| Pam3CSK4 | TLR2/1 | Human Monocytes | 50 ng/mL | Significant increase | Significant increase | Significant increase | [1] |
| hBD-3 | TLR2/1 | Human Monocytes | 20 µg/mL | Significant increase | Significant increase | No significant induction | [1] |
| Pam2CSK4 | TLR2/6 | Odontoblast-like cells | 10 µg/mL | - | - | - | [2] |
| LTA (from S. aureus) | TLR2/6 | Odontoblast-like cells | 10 µg/mL | - | - | - | [2] |
Note: "-" indicates data not available in the cited source.
Table 2: Comparison of Pro-inflammatory Response by Different TLR2 Ligands
| Agonist | Source | Cell Type | Key Pro-inflammatory Mediators Induced | Reference |
| Pam3CSK4 | Synthetic | Professional Antigen Presenting Cells (pAPCs) | IL-6, TNF-α, Nitric Oxide | |
| Lipoteichoic Acid (LTA) | Bacterial | Professional Antigen Presenting Cells (pAPCs) | IL-6, TNF-α, Nitric Oxide | |
| Inactivated M. butyricum | Bacterial | Professional Antigen Presenting Cells (pAPCs) | Lower induction of pro-inflammatory mediators compared to Pam3CSK4 and LTA |
Experimental Protocols
Reproducibility is critically dependent on detailed and consistent methodologies. Below are representative protocols for key experiments involving this compound.
Protocol 1: Stimulation of HEK293 Reporter Cells for NF-κB Activation
This protocol describes the stimulation of HEK293 cells stably transfected with human TLR2 and an NF-κB-inducible reporter gene (e.g., SEAP or luciferase).
Materials:
-
HEK-Blue™ hTLR2 cells (or similar)
-
DMEM with 4.5 g/L glucose, 10% (v/v) heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin
-
This compound solution (reconstituted in sterile water or DMSO and diluted in cell culture medium)
-
96-well plates (white-walled for luminescence assays)
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ or luciferase assay substrate)
Procedure:
-
Cell Seeding: The day before stimulation, seed the HEK293-hTLR2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells. A typical concentration range is 0.1 to 100 ng/mL.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
For SEAP reporter: Add 20 µL of the cell supernatant to 180 µL of QUANTI-Blue™ solution in a new 96-well plate. Incubate at 37°C for 1-3 hours and measure the optical density at 620-655 nm.
-
For Luciferase reporter: Equilibrate the plate to room temperature for 10 minutes. Add 50 µL of the luciferase assay reagent to each well and measure luminescence immediately.
-
Protocol 2: Cytokine Induction in Human Monocytes
This protocol outlines the stimulation of primary human monocytes to measure cytokine production.
Materials:
-
Isolated primary human monocytes
-
RPMI-1640 with 10% (v/v) FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin
-
This compound solution
-
24-well plates
-
ELISA kits for the cytokines of interest (e.g., IL-6, TNF-α, IL-10)
Procedure:
-
Cell Seeding: Seed the purified monocytes in a 24-well plate at a density of 1 x 10^6 cells/well in 500 µL of culture medium.
-
Incubation: Allow the cells to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Add 500 µL of culture medium containing the desired concentration of this compound (e.g., 50 ng/mL) or control medium to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant and store it at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Visualizing Signaling Pathways and Workflows
Pam3CSK4 Signaling Pathway
Pam3CSK4 is recognized by a heterodimer of TLR1 and TLR2 on the cell surface. This recognition event initiates a downstream signaling cascade that is primarily dependent on the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and AP-1, and the induction of pro-inflammatory genes.
Caption: Pam3CSK4-induced TLR1/2 signaling cascade.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for in vitro experiments using this compound, from cell culture to data analysis.
Caption: General workflow for in vitro cell stimulation with this compound.
References
Validating Pam3CSK4 Signaling: A Comparative Guide to Specific Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricacies of Toll-like receptor (TLR) signaling is paramount for developing novel therapeutics for inflammatory and autoimmune diseases. Pam3CSK4, a synthetic lipopeptide, is a potent and specific agonist of the TLR2/TLR1 heterodimer, making it an invaluable tool for studying this critical innate immune pathway. This guide provides a comparative overview of specific inhibitors used to validate and dissect the Pam3CSK4-induced signaling cascade, supported by experimental data and detailed protocols.
The activation of the TLR2/TLR1 complex by Pam3CSK4 predominantly triggers a MyD88-dependent signaling pathway. This cascade culminates in the activation of key transcription factors, namely NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines. To confirm that the observed cellular responses are indeed mediated by this pathway, specific inhibitors targeting key signaling molecules are employed.
This guide explores two main classes of inhibitors for validating Pam3CSK4 signaling: direct TLR2 inhibitors and inhibitors of downstream signaling kinases and transcription factors.
Pam3CSK4 Signaling Pathway
The canonical signaling pathway initiated by Pam3CSK4 binding to the TLR2/TLR1 receptor complex is depicted below. This pathway involves the recruitment of adaptor proteins, activation of protein kinases, and ultimately the activation of transcription factors that drive the inflammatory response.
Caption: Pam3CSK4 signaling pathway through TLR2/TLR1.
Comparative Analysis of Inhibitors
The validation of Pam3CSK4 signaling can be approached by targeting different stages of the cascade. The following tables provide a comparative overview of direct TLR2 inhibitors and downstream signaling inhibitors.
Direct TLR2 Inhibitors
These small molecules are designed to directly interact with the TLR2 protein, preventing its activation by Pam3CSK4.
| Inhibitor | Target | Reported IC50 | Key Features |
| C29 | TLR2 TIR domain | ~21 µM (TLR2/1)[1] | Inhibits TLR2/1 and TLR2/6 signaling in human cells; preferentially inhibits TLR2/1 in murine cells.[1][2][3] |
| ortho-vanillin | TLR2 TIR domain | Not explicitly reported | A derivative of C29, also inhibits TLR2 signaling.[2][3][4] |
Downstream Signaling Inhibitors
These inhibitors target key kinases and transcription factors activated downstream of TLR2/1 engagement.
| Inhibitor | Target | Typical Working Concentration | Reported Effect on Pam3CSK4 Signaling |
| U0126 | MEK1/2 (upstream of ERK1/2) | 10-20 µM[1] | Significantly inhibits Pam3CSK4-induced MMP-9 expression.[1] |
| SB203580 | p38 MAPK | 10-20 µM[1] | Does not significantly inhibit Pam3CSK4-induced MMP-9 expression in some studies, but can affect cytokine production.[1][5] |
| SP600125 | JNK | 10-50 µM[1][6] | Significantly inhibits Pam3CSK4-induced MMP-9 expression and IL-12 production.[1][6] |
| BAY11-7082 | IKK (upstream of NF-κB) | 10 µM[1] | Can have complex effects; in some contexts, it does not suppress Pam3CSK4-induced MMP-9 but can inhibit other NF-κB dependent responses.[1] |
Experimental Workflow for Inhibitor Validation
A typical workflow for validating Pam3CSK4 signaling using specific inhibitors is outlined below. This process involves cell culture, inhibitor pre-treatment, Pam3CSK4 stimulation, and subsequent analysis of downstream readouts.
Caption: General experimental workflow for inhibitor studies.
Detailed Experimental Protocols
The following are generalized protocols for using specific inhibitors to validate Pam3CSK4 signaling. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
Protocol 1: Inhibition of Downstream Kinases and NF-κB
This protocol is applicable to inhibitors such as U0126, SB203580, SP600125, and BAY11-7082.
Materials:
-
Target cells (e.g., murine macrophages, human THP-1 monocytes)
-
Cell culture medium
-
Pam3CSK4 (typically 100 ng/mL to 1 µg/mL)
-
Specific inhibitor (U0126, SB203580, SP600125, or BAY11-7082)
-
Vehicle control (e.g., DMSO)
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, ELISA kits, qPCR reagents)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere and stabilize overnight.
-
Inhibitor Pre-treatment: Prepare a working stock of the inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentration of the inhibitor (e.g., 10-20 µM for U0126, SB203580, SP600125; 10 µM for BAY11-7082).[1] A vehicle control (e.g., 0.1% DMSO) should be run in parallel.[1]
-
Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator.[1]
-
Pam3CSK4 Stimulation: Prepare a working solution of Pam3CSK4 in cell culture medium. Add the Pam3CSK4 solution directly to the wells containing the inhibitor to achieve the final desired concentration (e.g., 1 µg/mL).[1]
-
Incubation: Incubate the cells for the desired period, which will vary depending on the readout. For example, phosphorylation events can be detected as early as 15-60 minutes, while cytokine production may require 6-24 hours.[1]
-
Sample Collection and Analysis:
-
For Western Blotting: After the desired stimulation time, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. Analyze the protein lysates by Western blotting for phosphorylated forms of ERK, JNK, p38, or for IκBα degradation.
-
For ELISA/CBA: After the incubation period, collect the cell culture supernatants. Centrifuge to remove any cellular debris. Analyze the supernatants for the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-12) using ELISA or a cytokine bead array.[5]
-
For RT-qPCR: After stimulation, wash the cells with PBS and lyse them in a suitable buffer for RNA extraction. Perform reverse transcription followed by quantitative PCR to measure the expression of target genes (e.g., MMP9, TNF, IL6).[1]
-
Protocol 2: Direct Inhibition of TLR2 with C29 or ortho-vanillin
Materials:
-
Target cells (e.g., HEK293 cells stably expressing TLR2, THP-1 monocytes)
-
Cell culture medium
-
Pam3CSK4
-
C29 or ortho-vanillin
-
Vehicle control (e.g., DMSO)
-
Reagents for downstream analysis
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of C29 (e.g., 10-50 µM) or ortho-vanillin for 1 hour.[1] A vehicle control should be included.
-
Pam3CSK4 Stimulation: Stimulate the cells with Pam3CSK4 (e.g., 10-100 ng/mL) for the desired time.
-
Sample Collection and Analysis: Perform downstream analysis as described in Protocol 1. A common readout for HEK293-TLR2 cells is the activation of a co-transfected NF-κB luciferase reporter gene.
Conclusion
The validation of Pam3CSK4 signaling is a critical step in TLR2/1-related research. The choice of inhibitor depends on the specific question being addressed. Direct TLR2 inhibitors like C29 and ortho-vanillin can confirm the involvement of the receptor itself, while downstream inhibitors such as U0126, SB203580, SP600125, and BAY11-7082 are essential for dissecting the specific signaling pathways involved in the cellular response to Pam3CSK4. By employing the comparative data and protocols in this guide, researchers can more effectively design and interpret experiments to elucidate the role of Pam3CSK4 signaling in health and disease.
References
- 1. glpbio.com [glpbio.com]
- 2. pnas.org [pnas.org]
- 3. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Pam3CSK4 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of Pam3CSK4 TFA (Trifluoroacetate), a synthetic triacylated lipopeptide that acts as a potent agonist for Toll-like receptor 1/2 (TLR1/2). Adherence to these protocols is essential to ensure laboratory safety and maintain the integrity of this research material.
Personal Protective Equipment (PPE) and Immediate Safety Precautions
When handling this compound, a comprehensive approach to personal safety is mandatory. The following table summarizes the required personal protective equipment.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects against accidental splashes of solutions containing this compound, which can cause serious eye irritation.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact, as this compound can cause skin irritation.[1] |
| Body Protection | Impervious clothing, such as a lab coat. | Provides a barrier against spills and contamination of personal clothing.[1][2] |
| Respiratory Protection | Suitable respirator. | Recommended when handling the powder form to avoid inhalation of dust and aerosols.[1][2] |
In the event of exposure, immediate action is crucial. If the substance comes into contact with the skin, wash the affected area with plenty of soap and water.[1] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1] If swallowed, call a poison center or doctor.[1][]
Handling and Storage Protocols
Proper handling and storage are vital to maintain the stability and activity of this compound.
Procedural Guidance for Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid the formation of dust and aerosols.[1][]
-
Reconstitution: When preparing stock solutions, refer to the manufacturer's instructions for appropriate solvents (e.g., DMSO, H₂O).[4] Use ultrasonic agitation if necessary to dissolve the compound fully.[4]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes.[5][6]
-
Cross-Contamination: Use sterile techniques and dedicated equipment to prevent microbial contamination.
Storage Conditions:
The stability of this compound is highly dependent on the storage temperature and whether it is in powder or solvent form.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 1 year | Sealed, away from moisture.[1][4] |
| -80°C | 2 years | Sealed, away from moisture.[1][4] | |
| In Solvent | -20°C | 1 month | Sealed, away from moisture.[1][4] |
| -80°C | 6 months | Sealed, away from moisture.[1][4] |
Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects.[] Therefore, proper disposal is critical to prevent environmental contamination.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, in a designated and clearly labeled hazardous waste container.
-
Containment: Ensure the waste container is properly sealed to prevent leakage.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][] Do not dispose of it down the drain or in general waste.
Biological Activity and Signaling Pathway
Pam3CSK4 is a synthetic lipopeptide that mimics bacterial lipoproteins and is a well-established agonist for the TLR1/TLR2 heterodimer.[7][8] The binding of Pam3CSK4 to the TLR1/TLR2 complex on the cell surface initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of key transcription factors, including NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[7][8]
Caption: Pam3CSK4-mediated TLR1/TLR2 signaling cascade.
Experimental Workflow: NF-κB Activation Assay
A common application of Pam3CSK4 is to study the activation of the NF-κB pathway in immune cells. The following diagram outlines a typical experimental workflow for an NF-κB activation assay using Pam3CSK4 as a stimulant.
Caption: Workflow for assessing NF-κB activation upon Pam3CSK4 stimulation.
References
- 1. A Toll-like receptor 2 ligand, Pam3CSK4, augments interferon-γ-induced nitric oxide production via a physical association between MyD88 and interferon-γ receptor in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TLR signaling pathways [pfocr.wikipathways.org]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
